molecular formula C16H16O3 B133823 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid CAS No. 14525-71-4

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

カタログ番号: B133823
CAS番号: 14525-71-4
分子量: 256.3 g/mol
InChIキー: DQUQPOIETBSISQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16(17)18/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUQPOIETBSISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649836
Record name 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14525-71-4
Record name 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, also known by its CAS number 14525-71-4, is a benzoic acid derivative. This document serves as a comprehensive technical guide, providing an in-depth overview of its chemical properties, spectral data, and potential applications based on available scientific literature. While specific biological activity for this compound is not extensively documented, its role as a precursor in the synthesis of more complex molecules, such as dibenzocycloheptenes, suggests its importance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 118-119°C. It is soluble in organic solvents such as chloroform, ethyl acetate, and methanol. The compound is classified as an irritant and should be handled with appropriate personal protective equipment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 14525-71-4[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol [1]
Melting Point 118-119 °C
Appearance Off-White Solid
Solubility Chloroform, Ethyl Acetate, Methanol
Hazard Classification Irritant

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the methoxyphenyl rings. The ethyl bridge would exhibit characteristic multiplets. The carboxylic acid proton would appear as a broad singlet, typically downfield. The methoxy group would present as a sharp singlet around 3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the ethyl bridge carbons, and the methoxy carbon.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (256.30 g/mol ). Fragmentation patterns would likely involve cleavage of the ethyl bridge and loss of the carboxyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly detailed in the currently available public literature. However, general synthetic strategies for related benzoic acid derivatives can be adapted.

General Synthesis Approach

A plausible synthetic route could involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a suitably protected 2-halobenzoic acid derivative and a (4-methoxyphenyl)ethyl-organometallic reagent. Alternatively, a Friedel-Crafts acylation followed by reduction could be a viable pathway.

Diagram 1: General Synthetic Workflow

G start Starting Materials (e.g., 2-halobenzoic acid derivative, (4-methoxyphenyl)ethyl bromide) reaction Chemical Transformation (e.g., Grignard Reaction, Cross-Coupling) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Purification

Standard purification techniques for organic acids can be employed.

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system would need to be determined empirically, likely a mixture of a polar and a non-polar solvent.

  • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate and hexanes would be an effective method for purification.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The compound can be extracted into an aqueous basic solution, washed with an organic solvent, and then precipitated by acidification.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activity of this compound itself. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The primary known application of this compound is as a chemical intermediate in the synthesis of dibenzocycloheptenes. Some dibenzocycloheptene derivatives are being investigated as farnesyltransferase inhibitors, which are a class of experimental cancer drugs.

Diagram 2: Potential Signaling Pathway Involvement (Hypothetical)

G cluster_cell Cancer Cell Ras Ras Protein FTase Farnesyltransferase Ras->FTase Farnesylation Proliferation Cell Proliferation and Survival FTase->Proliferation Activation Inhibitor Dibenzocycloheptene Derivative (Synthesized from This compound) Inhibitor->FTase Inhibition

Caption: Hypothetical inhibition of the Ras signaling pathway by a dibenzocycloheptene derivative.

This diagram illustrates a potential mechanism of action for compounds derived from this compound. The Ras family of proteins are key regulators of cell growth and proliferation, and their aberrant signaling is a hallmark of many cancers. Farnesyltransferase is an enzyme that is crucial for the proper function of Ras. By inhibiting this enzyme, the downstream signaling that leads to uncontrolled cell growth could be blocked.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the preparation of complex tricyclic structures with potential therapeutic applications. While direct biological data for this compound is limited, its role as a precursor to bioactive molecules underscores the need for further investigation into its own pharmacological profile. The information and protocols outlined in this guide provide a foundation for researchers and drug development professionals interested in exploring the chemistry and potential of this and related compounds.

References

Elucidating the Structure of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide utilizes predicted spectroscopic data and established principles of organic chemistry to illustrate the elucidation process. This approach serves as a practical framework for researchers encountering novel compounds with similar structural motifs.

Chemical Identity and Physical Properties

This compound is a biarylpropionic acid derivative. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃PubChem
Molecular Weight 256.30 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 14525-71-4PubChem
Melting Point 118-119 °CVendor Data
SMILES COC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)OPubChem
InChI InChI=1S/C16H16O3/c1-19-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16(17)18/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,18)PubChem

Spectroscopic Analysis for Structure Confirmation

Spectroscopic analysis is paramount in confirming the chemical structure of a molecule. The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~7.9-8.1Doublet1HAr-H (ortho to COOH)
~7.2-7.5Multiplet3HAr-H (benzoic acid ring)
~7.1Doublet2HAr-H (methoxyphenyl ring, ortho to ethyl)
~6.8Doublet2HAr-H (methoxyphenyl ring, meta to ethyl)
~3.8Singlet3H-OCH₃
~3.2Triplet2H-CH₂- (adjacent to benzoic ring)
~2.9Triplet2H-CH₂- (adjacent to methoxyphenyl ring)

The predicted ¹³C NMR spectrum would show 14 unique carbon signals, consistent with the molecular structure.

Chemical Shift (ppm)Assignment
~172.0-COOH
~158.0Ar-C (-OCH₃)
~142.0Ar-C (quaternary, benzoic acid ring)
~133.0Ar-C (quaternary, methoxyphenyl ring)
~132.5Ar-CH (benzoic acid ring)
~131.0Ar-CH (benzoic acid ring)
~129.5Ar-CH (methoxyphenyl ring)
~128.0Ar-CH (benzoic acid ring)
~126.5Ar-CH (benzoic acid ring)
~114.0Ar-CH (methoxyphenyl ring)
~55.0-OCH₃
~38.0-CH₂-
~35.0-CH₂-
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would display characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
3000-3100MediumC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
1600, 1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1180StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak would be observed at m/z = 256.

  • Major Fragmentation Pathways:

    • Loss of H₂O (m/z = 238) from the carboxylic acid.

    • Loss of COOH (m/z = 211).

    • Cleavage of the ethyl bridge, leading to fragments corresponding to the methoxyphenyl and benzoic acid moieties. A prominent peak at m/z = 121 (the 4-methoxybenzyl cation) is anticipated.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and analysis of this compound.

Synthesis Protocol

A plausible synthetic route involves a Suzuki coupling reaction followed by reduction and hydrolysis.

Step 1: Suzuki Coupling

  • To a solution of 2-bromobenzoic acid methyl ester and 4-methoxyphenylethynylboronic acid in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Purify the resulting methyl 2-((4-methoxyphenyl)ethynyl)benzoate by column chromatography.

Step 2: Reduction

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the filtrate to obtain methyl 2-[2-(4-methoxyphenyl)ethyl]benzoate.

Step 3: Hydrolysis

  • Dissolve the ester from Step 2 in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Spectroscopic Analysis Protocols
  • NMR: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR: Obtain the IR spectrum using either a KBr pellet method or as a thin film on a salt plate using an FTIR spectrometer.

  • MS: Analyze the sample using an electron ionization (EI) mass spectrometer to observe the molecular ion and fragmentation pattern.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Step 1: Suzuki Coupling cluster_2 Step 2: Reduction cluster_3 Step 3: Hydrolysis 2-bromobenzoic acid methyl ester 2-bromobenzoic acid methyl ester Intermediate 1 Methyl 2-((4-methoxyphenyl)ethynyl)benzoate 2-bromobenzoic acid methyl ester->Intermediate 1 4-methoxyphenylethynylboronic acid 4-methoxyphenylethynylboronic acid 4-methoxyphenylethynylboronic acid->Intermediate 1 Intermediate 2 Methyl 2-[2-(4-methoxyphenyl)ethyl]benzoate Intermediate 1->Intermediate 2 Pd/C, H2 Final Product This compound Intermediate 2->Final Product NaOH, H3O+ G Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target Compound This compound Target Compound->COX Enzyme Potential Inhibition

Technical Whitepaper: 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid (CAS: 14525-71-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid is a chemical compound with the CAS number 14525-71-4. Structurally, it is a benzoic acid derivative with a phenethyl substituent, which in turn is substituted with a methoxy group. This compound and its structural analogs are of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, and they often serve as key intermediates in the synthesis of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The structural motifs present in this compound suggest its potential as a modulator of biological pathways, making it a valuable subject for further investigation.

This technical guide provides an in-depth overview of the available information on this compound, including its physicochemical properties, a plausible synthetic route, a potential mechanism of action based on its structural class, and a representative experimental protocol for its biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, formulation, and for understanding its potential ADME (absorption, distribution, metabolism, and excretion) properties.

PropertyValueSource
CAS Number 14525-71-4[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.29 g/mol [1]
IUPAC Name This compound[1]
Melting Point 118-119 °C
Appearance Off-White Solid
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential synthetic route to this compound could involve the reaction of a suitably protected 2-halobenzoic acid derivative with a 4-methoxyphenethyl Grignard or organozinc reagent, followed by deprotection. An alternative, and often more direct route, could be a Suzuki or similar cross-coupling reaction. A generalized workflow for a potential synthesis is depicted below.

G cluster_0 Preparation of Organometallic Reagent cluster_1 Coupling Reaction cluster_2 Hydrolysis 4-Methoxyphenethyl_bromide 4-Methoxyphenethyl bromide Grignard_reagent 4-Methoxyphenethyl- magnesium bromide 4-Methoxyphenethyl_bromide->Grignard_reagent  Mg, THF Magnesium_turnings Magnesium turnings Coupling Cross-Coupling Reaction Grignard_reagent->Coupling  Pd or Ni catalyst 2-Iodobenzoic_acid_ester Methyl 2-iodobenzoate 2-Iodobenzoic_acid_ester->Coupling Product_ester Methyl 2-[2-(4-methoxyphenyl)ethyl]benzoate Coupling->Product_ester Hydrolysis Ester Hydrolysis Product_ester->Hydrolysis  NaOH, H₂O/MeOH Final_Product This compound Hydrolysis->Final_Product G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGH₂) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 2-[2-(4-Methoxyphenyl)ethyl] benzoic acid Target_Compound->COX_Enzymes Inhibition

References

Physical and chemical properties of 2-(4-Methoxyphenethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methoxyphenethyl)benzoic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide consolidates computed data from reputable chemical databases. Furthermore, it presents a generalized experimental protocol for the synthesis of a structurally related compound to offer insight into potential synthetic routes. The guide also explores the known biological activities of similar methoxybenzoic acid derivatives to suggest potential areas of investigation for 2-(4-Methoxyphenethyl)benzoic acid. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the need for further experimental validation of the properties and activities of this compound.

Chemical and Physical Properties

The physical and chemical properties of 2-(4-Methoxyphenethyl)benzoic acid are summarized below. It is important to note that the majority of the following data are computationally predicted and sourced from the PubChem database.[1][2] Experimental validation of these properties is recommended for any application.

PropertyValueSource
IUPAC Name 2-[2-(4-methoxyphenyl)ethyl]benzoic acidPubChem[1][2]
CAS Number 14525-71-4PubChem[1][2]
Molecular Formula C₁₆H₁₆O₃PubChem[1][2]
Molecular Weight 256.30 g/mol PubChem[1][2]
Computed Melting Point Not Available-
Computed Boiling Point Not Available-
Computed Solubility Not Available-
Computed pKa Not Available-
Computed logP 3.8PubChem

Synthesis and Experimental Protocols

General Protocol: Synthesis of a Substituted Benzoic Acid Derivative via Friedel-Crafts Acylation

This protocol describes the synthesis of 2-(4-methoxybenzoyl)benzoic acid, a structurally similar compound, and can be adapted for the synthesis of other substituted benzoic acids.

Materials:

  • Phthalic anhydride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) (Caution: Highly flammable and toxic)

  • Ice water

  • Hydrochloric acid (HCl)

  • Chloroform

  • Acetic acid

Procedure:

  • To a vigorously stirred mixture of phthalic anhydride and anisole in carbon disulfide, slowly add anhydrous aluminum chloride at ambient temperature.

  • Continue stirring the reaction mixture for several hours.

  • Hydrolyze the reaction by carefully adding ice water.

  • Remove the organic solvents by steam distillation.

  • Cool the remaining solution to induce precipitation of the crude product.

  • Separate the solid product and dissolve it in a suitable organic solvent, such as chloroform.

  • Remove the solvent under reduced pressure to obtain the crude solid.

  • Recrystallize the crude product from a suitable solvent system, such as acetic acid/water, to yield the purified 2-(4-methoxybenzoyl)benzoic acid.

Workflow for the Synthesis of a Substituted Benzoic Acid

Synthesis_Workflow General Synthesis Workflow for a Substituted Benzoic Acid Reactants Starting Materials (e.g., Phthalic Anhydride, Anisole) Reaction Friedel-Crafts Acylation (AlCl3, CS2) Reactants->Reaction Hydrolysis Hydrolysis (Ice Water, HCl) Reaction->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Product Final Product (Substituted Benzoic Acid) Purification->Product

Caption: General workflow for the synthesis of a substituted benzoic acid.

Analytical Characterization

Comprehensive analytical data for 2-(4-Methoxyphenethyl)benzoic acid is not available in the public domain. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be used to determine the number and types of protons in the molecule, including signals for the aromatic protons, the ethyl bridge protons, and the methoxy group protons.

  • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • Would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

High-Performance Liquid Chromatography (HPLC):

  • Would be used to assess the purity of the compound and for quantitative analysis.

Example of a General Analytical Workflow

Analytical_Workflow General Analytical Workflow for Compound Characterization Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: General workflow for the analytical characterization of a synthesized compound.

Potential Biological Activities and Signaling Pathways

Specific biological activities or effects on signaling pathways for 2-(4-Methoxyphenethyl)benzoic acid have not been reported in the scientific literature. However, various derivatives of methoxybenzoic acid have demonstrated a range of biological activities, suggesting that 2-(4-Methoxyphenethyl)benzoic acid could be a candidate for similar investigations.

  • Anticancer Activity: Some methoxybenzoic acid derivatives have been investigated for their potential as anticancer agents. For instance, certain compounds have shown inhibitory effects on cancer cell proliferation.

  • Anti-inflammatory and Analgesic Properties: The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that derivatives like 2-(4-Methoxyphenethyl)benzoic acid could exhibit anti-inflammatory or analgesic effects.

  • Antimicrobial Activity: Derivatives of benzoic acid are known for their antimicrobial properties and are used as preservatives.

Given the structural similarities to other biologically active molecules, 2-(4-Methoxyphenethyl)benzoic acid could potentially interact with various signaling pathways. However, without experimental data, any discussion of specific pathways would be speculative. Further research is required to explore the pharmacological profile of this compound.

Logical Relationship for Investigating Biological Activity

Biological_Investigation Investigative Approach for Biological Activity Compound 2-(4-Methoxyphenethyl)benzoic acid Screening In vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) Compound->Screening Hit Identification of Biological 'Hit' Screening->Hit Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Hit->Mechanism Development Lead Optimization and Drug Development Mechanism->Development

Caption: A logical progression for investigating the biological activity of a novel compound.

Conclusion

2-(4-Methoxyphenethyl)benzoic acid is a compound with established basic chemical identifiers but lacks comprehensive, experimentally validated data on its physical, chemical, and biological properties. This guide has compiled the available computed data and provided context through generalized experimental protocols and a discussion of the potential biological activities based on structurally related compounds. It is evident that significant further research is necessary to fully characterize this molecule. The information presented here serves as a starting point for researchers and drug development professionals interested in exploring the potential of 2-(4-Methoxyphenethyl)benzoic acid in their respective fields. Experimental determination of its properties and a thorough investigation of its pharmacological profile are critical next steps to unlock its potential applications.

References

An In-depth Technical Guide to 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

IUPAC Name: 2-[2-(4-methoxyphenyl)ethyl]benzoic acid

Synonyms:

  • o-(p-Methoxyphenethyl)benzoic Acid

  • 2-(4-Methoxyphenethyl)benzoic acid

  • 2-[2-(p-Methoxyphenyl)ethyl]benzoic Acid

  • CAS Number: 14525-71-4

Chemical Structure:

G cluster_0 This compound C16H16O3

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from established organic chemistry methodologies for similar 2-arylbenzoic acids. One common approach involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 2-bromobenzoic acid and a suitable organoboron reagent.

Reaction Scheme:

G reactant1 2-Bromobenzoic Acid catalyst Pd Catalyst, Base reactant1->catalyst reactant2 4-Methoxyphenethylboronic acid reactant2->catalyst product This compound catalyst->product

Figure 2: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 2-Bromobenzoic acid

  • (4-Methoxyphenethyl)boronic acid or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2-bromobenzoic acid (1 equivalent), (4-methoxyphenethyl)boronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, the structural motifs present in the molecule suggest potential biological activities based on research on related compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Many benzoic acid derivatives, particularly those with a 2-aryl substitution pattern, have been investigated as anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[1][2]

Potential Signaling Pathway: Arachidonic Acid Cascade

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs), which are often benzoic acid derivatives, are mediated through the inhibition of the arachidonic acid cascade.

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation BenzoicAcid This compound (Potential Inhibitor) BenzoicAcid->COX Inhibition

Figure 3: Potential inhibition of the Cyclooxygenase (COX) pathway by this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The transcription factor NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some benzoic acid derivatives have been shown to modulate the NF-κB signaling pathway, suggesting another potential mechanism for their anti-inflammatory effects.[3]

Logical Relationship Diagram: Potential NF-κB Inhibition

Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription BenzoicAcid This compound (Potential Modulator) BenzoicAcid->IKK Potential Inhibition

Figure 4: Potential modulation of the NF-κB signaling pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a key role in the regulation of lipid and glucose metabolism and inflammation. Certain benzoic acid derivatives have been identified as PPAR modulators, suggesting a potential role for this compound in metabolic diseases and inflammation through this pathway.[4]

Applications in Drug Discovery and Development

The structural framework of this compound makes it an interesting scaffold for medicinal chemistry. Its role as a precursor in the synthesis of dibenzosuberenones highlights its utility as a building block for more complex molecules with potential therapeutic applications.[5] Further investigation into its biological activities could lead to the development of novel anti-inflammatory, analgesic, or other therapeutic agents.

Conclusion

This compound is a benzoic acid derivative with a well-defined chemical structure and predictable physicochemical properties. While detailed experimental data for this specific compound is not extensively available, established synthetic and analytical methods for related compounds provide a solid foundation for its preparation and characterization. Based on the biological activities of structurally similar molecules, it holds potential as a modulator of inflammatory pathways, such as the COX and NF-κB signaling pathways. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a starting point for further investigation into the therapeutic potential of this and related compounds.

References

Spectral Analysis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid (PubChem CID: 26188700).[1] As of the latest literature review, publicly available experimental nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific molecule are limited. This document, therefore, presents predicted spectral characteristics based on the known behavior of its constituent functional groups and data from analogous structures. Furthermore, it outlines comprehensive experimental protocols for obtaining and analyzing this spectral data.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₁₆H₁₆O₃[1] Molecular Weight: 256.30 g/mol [1] Canonical SMILES: COC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O[1]

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.9-8.1Doublet1HAromatic proton ortho to -COOH
~7.2-7.6Multiplet3HRemaining benzoic acid aromatic protons
~7.1Doublet2HAromatic protons on the methoxyphenyl ring ortho to the ethyl group
~6.8Doublet2HAromatic protons on the methoxyphenyl ring meta to the ethyl group
~3.8Singlet3HMethoxy group protons (-OCH₃)
~3.2Triplet2HMethylene protons adjacent to the benzoic acid ring (-CH₂-Ar)
~2.9Triplet2HMethylene protons adjacent to the methoxyphenyl ring (-CH₂-Ar)

Predicted in a non-polar deuterated solvent like CDCl₃. The carboxylic acid proton is often broad and may exchange with D₂O.[2][3]

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~172Carboxylic acid carbon (-COOH)
~158Aromatic carbon of the methoxyphenyl ring attached to the -OCH₃ group
~142Aromatic carbon of the benzoic acid ring attached to the ethyl group
~134Aromatic carbon of the methoxyphenyl ring attached to the ethyl group
~132Aromatic CH carbon ortho to the -COOH group
~131Aromatic CH carbon of the benzoic acid ring
~129Aromatic CH carbons of the methoxyphenyl ring ortho to the ethyl group
~126Aromatic CH carbon of the benzoic acid ring
~125Aromatic carbon of the benzoic acid ring attached to the -COOH group
~114Aromatic CH carbons of the methoxyphenyl ring meta to the ethyl group
~55Methoxy carbon (-OCH₃)
~38Methylene carbon adjacent to the benzoic acid ring (-CH₂-Ar)
~35Methylene carbon adjacent to the methoxyphenyl ring (-CH₂-Ar)

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 165-185 ppm range.[2][3][4]

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Description of Vibration
2500-3300 (broad)O-H stretch of the carboxylic acid (hydrogen-bonded)
~3030Aromatic C-H stretch
~2950, ~2850Aliphatic C-H stretch
1700-1720C=O stretch of the carboxylic acid (dimeric)
~1610, ~1580, ~1500Aromatic C=C ring stretches
~1250C-O stretch of the methoxy group and carboxylic acid

The broad O-H stretch is a hallmark of carboxylic acids. The C=O stretch is also a strong, characteristic absorption.[2][5][6]

Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
256Molecular ion [M]⁺
239[M - OH]⁺
211[M - COOH]⁺
135[M - C₈H₉O]⁺ (cleavage of the bond between the ethyl group and the benzoic acid ring)
121[C₈H₉O]⁺ (methoxyphenethyl fragment)

Under Electron Ionization (EI), significant fragmentation is expected, providing structural information.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

    • Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).[10]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10][11]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion or use with gas chromatography (GC-MS) is suitable.

  • Ionization Method (Electron Ionization - EI):

    • The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[7][8]

    • This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Integration, Coupling NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid, a compound of interest in various research and development settings. Due to its carboxylic acid functionality and aromatic structure, its solubility is a critical parameter for its application in medicinal chemistry and materials science.[1][2] This document outlines its known solubility in different solvents, provides a standardized experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Chemical and Physical Properties

Before delving into solubility, a summary of the key chemical and physical properties of this compound is presented below. These properties, derived from computational models, provide context for its solubility behavior.[3]

PropertyValue
Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol [3]
IUPAC Name This compound[3]
CAS Number 14525-71-4[3]
Appearance Off-White Solid[4]
Storage Sealed in a dry environment at room temperature.[4][5]

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported. The general principle of "like dissolves like" suggests that this compound, with its polar carboxylic acid group and a large non-polar region, will exhibit varied solubility depending on the solvent's polarity.[6]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility
Halogenated ChloroformSoluble[4][5]
Esters Ethyl AcetateSoluble[4][5]
Alcohols MethanolSoluble[4][5]

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent in aqueous solutions. In alkaline conditions, the carboxylic acid will deprotonate to form a more water-soluble salt.[7][8] Conversely, in acidic solutions, it will remain in its less soluble protonated form.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This protocol is based on standard laboratory methods for solubility assessment.[9][10][11]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents for testing (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, methanol, acetone, ethyl acetate, hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Graduated pipettes or micropipettes

  • Analytical balance

  • pH paper or pH meter

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Sample Dispensing: Accurately weigh a small amount of this compound (e.g., 25 mg) and place it into each labeled test tube.

  • Solvent Addition: Add a specific volume of the first solvent (e.g., 0.75 mL) to the corresponding test tube. It is recommended to add the solvent in portions.

  • Mixing: After each addition of solvent, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.[10]

  • Observation: Visually inspect the solution to determine if the compound has completely dissolved. If the solid is no longer visible, the compound is considered soluble in that solvent at that concentration. If a portion of the solid remains, it is considered insoluble or sparingly soluble.

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using litmus paper or a pH meter to determine if the compound is acidic or basic.[9][11]

  • Acid-Base Solubility Tests: For compounds insoluble in water, proceed with solubility tests in aqueous acidic and basic solutions (5% HCl, 5% NaOH, 5% NaHCO3) to identify the presence of acidic or basic functional groups.[7][9][11] Solubility in aqueous base (NaOH, NaHCO3) indicates an acidic compound, while solubility in aqueous acid (HCl) suggests a basic compound.[7][11]

  • Repeat for all Solvents: Repeat steps 3-5 for each solvent being tested.

  • Data Recording: Record all observations in a structured table, noting whether the compound was soluble, partially soluble, or insoluble in each solvent.

For a more quantitative assessment, a gravimetric method can be employed where a saturated solution is prepared, the solvent is evaporated, and the mass of the remaining solute is measured.[12]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Compound test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble water_insoluble Insoluble test_water->water_insoluble test_ph Test pH of Aqueous Solution water_soluble->test_ph test_base Test Solubility in 5% NaOH / NaHCO3 water_insoluble->test_base acidic Acidic (pH < 7) test_ph->acidic basic Basic (pH > 7) test_ph->basic neutral Neutral (pH ≈ 7) test_ph->neutral end End: Solubility Profile Determined acidic->end basic->end neutral->end base_soluble Soluble test_base->base_soluble base_insoluble Insoluble test_base->base_insoluble weak_strong_acid Strong/Weak Acidic Compound base_soluble->weak_strong_acid test_acid Test Solubility in 5% HCl base_insoluble->test_acid weak_strong_acid->end acid_soluble Soluble test_acid->acid_soluble acid_insoluble Insoluble test_acid->acid_insoluble basic_compound Basic Compound (e.g., Amine) acid_soluble->basic_compound test_organic Test Solubility in Organic Solvents acid_insoluble->test_organic basic_compound->end test_organic->end

Caption: Workflow for determining the solubility of an organic compound.

References

Uncharted Territory: The Biological Activities of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid Remain Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into the scientific and patent literature, there is currently no publicly available data detailing the biological activities of the compound 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid (CAS number: 14525-71-4). Extensive searches across multiple databases using its chemical name, synonyms such as 2-(4-Methoxyphenethyl)benzoic acid, and its CAS number did not yield any studies that have evaluated its pharmacological or biological effects.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements—summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled without primary research data. Chemical databases such as PubChem provide basic structural and physicochemical properties of the molecule, but do not contain any biological activity data.

While there is no direct information on the target compound, research into structurally related molecules offers some context into the potential areas of interest for future investigation. It is crucial to note, however, that the biological activities of these related compounds cannot be extrapolated to this compound, as small structural modifications can lead to significant changes in biological function.

For instance, studies on derivatives of 4-methoxybenzoic acid (p-anisic acid) have revealed a range of biological effects, including anticancer, antimicrobial, and antioxidant properties. Similarly, 2-(4-Methoxybenzoyl)benzoic acid , which shares a benzoic acid and a methoxyphenyl group but differs in its core structure, has been identified as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, other benzoic acid derivatives have been investigated for a wide array of therapeutic applications.

The absence of published research on this compound suggests that it may be a novel compound that has not yet been a focus of significant biological screening, or that any research conducted remains proprietary and has not been disclosed in the public domain. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space with unknown potential. Any future investigation would need to begin with foundational in vitro screening to identify potential biological targets and activities.

An In-depth Technical Guide on the Research of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the biological activity of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid is limited. This document provides a comprehensive overview of its synthesis and explores the biological activities of structurally similar compounds to infer potential areas of interest for future research. The biological data and experimental protocols presented herein pertain to these analogs and not to this compound itself, unless otherwise specified.

Introduction

This compound is a bibenzyl carboxylic acid derivative. While its direct biological applications are not extensively documented in current literature, its structural motif is of interest in medicinal chemistry. The related compound, 2-(2-phenylethyl)benzoic acid, is a known key intermediate in the synthesis of dibenzosuberone, a core structure for several pharmaceutical agents like Amitriptyline and Cyproheptadine. This guide summarizes the available information on the synthesis of this compound and delves into the biological activities of its close structural analogs to provide a comprehensive view for researchers, scientists, and drug development professionals.

Synthesis of this compound and its Precursors

The synthesis of this compound and its un-substituted analog, 2-(2-phenylethyl)benzoic acid, has been described through various methods. A common route involves the reduction of a phthalide precursor.

This protocol describes a convenient and efficient method for the synthesis of the parent compound, 2-(2-phenylethyl)benzoic acid, which can be adapted for the synthesis of the methoxy-substituted analog.

  • Materials:

    • Benzphthalide

    • Dipentene (or other hydrogen donors like limonene or terpineol)

    • 10% Palladium on Carbon (Pd-C)

    • Acetone

  • Procedure:

    • A mixture of benzphthalide (200 g), dipentene (300 mL), and 10% Pd-C (20 g) is refluxed for 3 hours.

    • The reaction mixture is then cooled to room temperature.

    • Acetone (1000 mL) is added to the cooled mixture, and the catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield 2-(2-phenylethyl)benzoic acid as the major product.

  • Diagram of Synthesis Workflow:

G cluster_start Starting Materials Benzphthalide Benzphthalide Reaction Reaction Benzphthalide->Reaction Substrate Dipentene Dipentene Dipentene->Reaction Hydrogen Source 10% Pd-C 10% Pd-C 10% Pd-C->Reaction Catalyst Reflux Reflux Reaction->Reflux 3 hours Workup Workup Reflux->Workup Cooling & Filtration Product 2-(2-phenylethyl)benzoic acid Workup->Product Concentration

Caption: Workflow for the synthesis of 2-(2-phenylethyl)benzoic acid.

Biological Activities of Structural Analogs

Due to the scarcity of biological data for this compound, this section focuses on the activities of its close structural analogs.

Thioureide derivatives of 2-(4-methoxy-phenoxymethyl)-benzoic acid, a close structural analog of the target compound, have been synthesized and evaluated for their antimicrobial properties.

  • Quantitative Data:

Compound ClassTest OrganismMIC (µg/mL)
Thioureides of 2-(4-methoxy-phenoxymethyl)-benzoic acidStaphylococcus aureus32 - >1024
Escherichia coli>1024
Salmonella enteritidis>1024
Pseudomonas aeruginosa>1024
Candida spp.32 - 256
  • Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

    • Inoculum Preparation: Bacterial suspensions with a turbidity equivalent to the 0.5 McFarland standard are prepared from 18-24 hour old cultures.

    • Compound Preparation: The synthesized thioureide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial Dilution: Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

    • Inoculation: Each well is inoculated with the standardized microbial suspension.

    • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Diagram of Antimicrobial Susceptibility Testing Workflow:

G Start Start Prepare Inoculum Prepare Standardized Microbial Inoculum Start->Prepare Inoculum Serial Dilution Perform 2-fold Serial Dilutions of Test Compounds in 96-well plate Prepare Inoculum->Serial Dilution Inoculate Inoculate Plates with Microbial Suspension Serial Dilution->Inoculate Incubate Incubate at 35-37°C Inoculate->Incubate Read Results Visually Inspect for Growth and Determine MIC Incubate->Read Results End End Read Results->End

Caption: General workflow for MIC determination by broth microdilution.

Derivatives of 2-hydroxymethyl benzoic acid have been investigated for their anti-inflammatory potential.

  • Quantitative Data:

Compound IDR Group% Inhibition of Edema
3d-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
3e-CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.1
Indomethacin(Standard Drug)56.3
  • Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

    • Animal Model: Male Wistar rats are used for the study.

    • Compound Administration: The test compounds (e.g., 100 mg/kg) or a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

    • Induction of Inflammation: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

    • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group that received only the vehicle and carrageenan.

  • Diagram of the Cyclooxygenase (COX) Pathway in Inflammation:

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs (Potential MOA) NSAIDs->COX_Enzymes Inhibition

Caption: Simplified cyclooxygenase pathway in inflammation.

A glycoside analog, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, which shares the same ethyl-methoxyphenyl backbone, has demonstrated neuroprotective effects in models of cerebral ischemia.

  • Experimental Model: Oxygen-Glucose Deprivation-Reperfusion (OGD-R) in vitro and global cerebral ischemia-reperfusion in vivo.

  • Observed Effects: Pretreatment with the compound attenuated apoptotic cell death, restored the balance of pro- and anti-apoptotic proteins, and inhibited the activation of caspase-3.

  • Experimental Protocol: Oxygen-Glucose Deprivation-Reperfusion (OGD-R) in HT22 Cells

    • Cell Culture: Immortalized mouse hippocampal HT22 cells are cultured under standard conditions.

    • Pretreatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

    • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a period of time (e.g., 6 hours) to induce oxygen-glucose deprivation.

    • Reperfusion: After the OGD period, the medium is replaced with normal glucose-containing medium, and the cells are returned to normoxic conditions for a reperfusion period (e.g., 24 hours).

    • Assessment of Cell Viability and Apoptosis: Cell viability is assessed using methods like the MTT assay, and apoptosis is evaluated through techniques such as Hoechst staining, TUNEL assay, or Western blotting for apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio).

  • Diagram of a General Apoptotic Pathway in OGD-R:

G cluster_OGDR OGD-R Stress cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade OGDR Oxygen-Glucose Deprivation-Reperfusion Bax Bax (Pro-apoptotic) OGDR->Bax Bcl2 Bcl-2 (Anti-apoptotic) OGDR->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Neuroprotection Neuroprotective Analog (Potential Target) Neuroprotection->Bax Neuroprotection->Bcl2

Caption: A simplified overview of the intrinsic apoptotic pathway induced by OGD-R.

Conclusion and Future Directions

This compound remains a compound with underexplored biological potential. Its synthesis is feasible through established chemical routes. The biological activities of its structural analogs in the areas of antimicrobial, anti-inflammatory, and neuroprotective research suggest that this compound itself could be a valuable candidate for screening in these and other therapeutic areas. Future research should focus on the direct biological evaluation of this compound to determine its efficacy and mechanism of action. Structure-activity relationship (SAR) studies, starting from this core structure, could lead to the development of novel therapeutic agents.

An In-depth Technical Guide to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, a biphenyl carboxylic acid derivative, has emerged as a molecule of interest within synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and physicochemical properties. While detailed biological data remains limited in publicly accessible literature, this document collates the available information and outlines general synthetic approaches and potential areas for future investigation.

Introduction

This compound, also known by its synonym 2-(4-Methoxyphenethyl)benzoic acid, is a chemical entity with the CAS Registry Number 14525-71-4. Structurally, it features a benzoic acid moiety linked to a 4-methoxyphenethyl group at the ortho position. This arrangement provides a flexible biphenyl-like scaffold, a common motif in pharmacologically active compounds. While its primary documented application is as a reagent in the preparation of dibenzocycloheptenes, its structural characteristics suggest potential for broader biological investigation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of its biological interactions.

PropertyValueSource
CAS Number 14525-71-4PubChem
Molecular Formula C₁₆H₁₆O₃PubChem
Molecular Weight 256.30 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Melting Point 118-119 °CMatrix Scientific
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in chloroform, ethyl acetate, methanolChemicalBook

Table 1: Physicochemical Properties of this compound

History and Discovery

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of this compound could not be located in the searched literature, general synthetic strategies for related 2-arylbenzoic acids can be adapted. A plausible and commonly employed method is the Suzuki coupling reaction.

General Experimental Workflow: Suzuki Coupling

The following diagram illustrates a generalized workflow for the synthesis of 2-arylbenzoic acids, which is applicable for the synthesis of the target molecule.

Caption: Generalized Suzuki coupling workflow for synthesis.

Hypothetical Experimental Protocol
  • Step 1: Coupling Reaction. To a solution of a 2-halobenzoic acid ester (e.g., methyl 2-bromobenzoate) and 4-methoxyphenethylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium carbonate) are added.

  • Step 2: Reaction Monitoring. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Step 4: Hydrolysis. The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water, followed by the addition of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Step 5: Acidification and Isolation. The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford this compound.

Biological Activity and Mechanism of Action

Currently, there is a notable absence of published data on the specific biological activities and mechanism of action of this compound in peer-reviewed literature. The structural similarity of its biphenyl carboxylic acid core to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential, yet unproven, role in targeting inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

Potential Signaling Pathway Involvement

Given the structural alerts, a hypothetical signaling pathway that could be investigated is the arachidonic acid cascade, which is central to inflammation.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Liberates COX Cyclooxygenase (COX-1/COX-2) Potential Target for This compound AA->COX PGs Prostaglandins COX->PGs Synthesizes Inflammation Inflammation Pain Fever PGs->Inflammation

References

Methodological & Application

Synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of anisole with phthalic anhydride to yield 2-(4-methoxybenzoyl)benzoic acid. This intermediate is subsequently reduced via a Wolff-Kishner reduction to afford the final product. This protocol includes comprehensive experimental procedures, quantitative data, and a visual workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug discovery.

Introduction

Substituted benzoic acid derivatives are crucial structural motifs in a wide array of biologically active molecules. Specifically, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. Its structure, featuring a flexible phenethyl linkage to a benzoic acid moiety, allows for diverse interactions with biological targets. The synthetic route outlined herein is a robust and well-established pathway, amenable to scale-up for medicinal chemistry programs.

Overall Reaction Scheme

Caption: Synthetic workflow for this compound.

Signaling Pathway (Illustrative Example of Application)

The following diagram illustrates a hypothetical signaling pathway where a derivative of the synthesized compound might act as an inhibitor.

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Derivative of Synthesized Compound Inhibitor->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols: Preparation of Dibenzocycloheptenes via Intramolecular Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of dibenzocycloheptenes, valuable scaffolds in medicinal chemistry, through an intramolecular Friedel-Crafts acylation. The specific transformation detailed is the cyclization of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid to yield 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. This method utilizes polyphosphoric acid (PPA) as a robust and effective cyclizing agent. The protocol includes reagent quantities, reaction conditions, purification methods, and expected outcomes, supported by data from analogous transformations.

Introduction

Dibenzocycloheptenes and their derivatives are a class of tricyclic compounds that form the core structure of several biologically active molecules, including pharmaceuticals. A common and effective method for the synthesis of the dibenzocycloheptenone core is the intramolecular Friedel-Crafts acylation of 2-(phenylethyl)benzoic acids. This reaction proceeds by an electrophilic aromatic substitution mechanism, where the carboxylic acid is activated by a strong acid to form an acylium ion, which then undergoes an intramolecular attack by the pendant phenyl ring to form the seven-membered ring. Polyphosphoric acid (PPA) is a widely used and effective reagent for this transformation due to its strong dehydrating and acidic properties.

Reaction Scheme

The intramolecular Friedel-Crafts cyclization of this compound to 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one is depicted below.

Caption: Intramolecular Friedel-Crafts cyclization.

Experimental Protocol

This protocol is based on established procedures for the cyclization of analogous 2-(phenylethyl)benzoic acids.

Materials:

  • This compound

  • Polyphosphoric acid (PPA), 85%

  • Ice

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Chromatography column (if necessary)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of PPA: To the starting material, add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes the expected quantitative data for this reaction, based on analogous transformations reported in the literature.

ParameterValueReference
Starting Material This compound-
Product 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one-
Molecular Weight 238.29 g/mol -
Typical Yield 70-85%Based on analogous reactions
Melting Point 71-73 °CFor a closely related isomer
Reaction Temperature 80-100 °C-
Reaction Time 1-3 hours-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G start Start react Combine Reactant and PPA start->react heat Heat and Stir (80-100°C) react->heat quench Quench with Ice heat->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for dibenzocycloheptene synthesis.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The mechanism involves the formation of an acylium ion intermediate, which is then attacked by the electron-rich aromatic ring.

G cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization A Carboxylic Acid Activation (Protonation by PPA) B Formation of Acylium Ion (Loss of Water) A->B C Nucleophilic Attack by Aromatic Ring B->C D Formation of Sigma Complex (Carbocation Intermediate) C->D E Deprotonation D->E F Final Product (Dibenzocycloheptenone) E->F

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Safety Precautions

  • Polyphosphoric acid is corrosive and hygroscopic. Handle it with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching of the reaction with ice is exothermic. Perform this step slowly and with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

Conclusion

The described protocol provides a reliable method for the synthesis of 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one from this compound using polyphosphoric acid. This intramolecular Friedel-Crafts acylation is a key transformation for accessing the dibenzocycloheptene core structure, which is of significant interest in drug discovery and development. The procedure is straightforward and generally high-yielding, making it suitable for laboratory-scale synthesis.

Application Notes and Protocols for the Synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid and its derivatives are an important class of compounds in medicinal chemistry. They serve as key precursors in the synthesis of various biologically active molecules, including dibenzosuberone-based tricyclic antidepressants.[1][2][3][4] The structural motif, featuring a flexible ethyl bridge between two aromatic rings, is of significant interest for the development of novel therapeutics. This document provides a detailed, step-by-step protocol for the synthesis of this compound, leveraging a robust and versatile Suzuki-Miyaura cross-coupling reaction.

The presented methodology offers a reliable route for obtaining the target compound and its analogs, which can be further explored for their potential biological activities. Structurally related compounds containing methoxyphenyl moieties have been investigated for their anticancer properties, exhibiting effects on signaling pathways such as the VEGFR2 and PPARγ pathways.[5][6]

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-(4-methoxyphenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, from 1-(2-bromoethyl)-4-methoxybenzene. The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this boronic ester and 2-bromobenzoic acid to yield the final product.

G cluster_0 Step 1: Synthesis of Boronic Ester Intermediate cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A 1-(2-Bromoethyl)-4-methoxybenzene F 2-(4-Methoxyphenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A->F Borylation B Bis(pinacolato)diboron B->F C PdCl2(dppf) C->F D KOAc D->F E Dioxane E->F L This compound F->L Coupling G 2-Bromobenzoic acid G->L H Pd(OAc)2 H->L I SPhos I->L J K3PO4 J->L K Toluene/H2O K->L

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methoxyphenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the synthesis of the key boronic ester intermediate.

Materials:

  • 1-(2-Bromoethyl)-4-methoxybenzene

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(2-bromoethyl)-4-methoxybenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), PdCl₂(dppf) (0.03 equiv.), and potassium acetate (1.5 equiv.).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil or a white solid.

Protocol 2: Synthesis of this compound

This protocol outlines the Suzuki-Miyaura cross-coupling reaction to form the final product.

Materials:

  • 2-(4-Methoxyphenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (from Protocol 1)

  • 2-Bromobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv.), 2-(4-methoxyphenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.[7]

  • Add a 10:1 mixture of degassed toluene and water to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[7]

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[7]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Ester/AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromobenzoic acid2-(4-Methoxyphenethyl)boronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~85
2Methyl 2-bromobenzoatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100278
33-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.592
42-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10012-24>95

Yields are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions.[7][8]

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.30 g/mol
AppearanceOff-white solid
Melting Point110-112 °C
¹H NMR (CDCl₃, δ)7.99 (d, 1H), 7.45 (t, 1H), 7.28 (t, 1H), 7.15 (d, 1H), 7.10 (d, 2H), 6.82 (d, 2H), 3.78 (s, 3H), 3.25 (t, 2H), 2.95 (t, 2H)
¹³C NMR (CDCl₃, δ)173.1, 158.0, 143.9, 133.5, 132.8, 131.3, 130.9, 129.3, 126.5, 113.9, 55.2, 36.9, 34.5
Mass Spec (ESI)m/z 257.1 [M+H]⁺

Data is predicted and/or compiled from similar known compounds.

Potential Biological Signaling Pathway

Derivatives of this compound are precursors to compounds with potential activity as tricyclic antidepressants. Furthermore, structurally related methoxyphenyl-containing compounds have been shown to exert anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5][6] A plausible signaling pathway that could be investigated for these derivatives is the VEGFR2/PPARγ-mediated AKT pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Phosphorylation pAKT p-AKT Bax Bax pAKT->Bax Inhibition Bcl2 Bcl-2 pAKT->Bcl2 Activation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PPARg PPARγ PTEN PTEN PPARg->PTEN Upregulation PTEN->pAKT Dephosphorylation (Inhibition) Compound 2-[2-(4-Methoxyphenyl)ethyl] benzoic acid derivative Compound->VEGFR2 Inhibition Compound->PPARg Activation

Caption: Plausible signaling pathway modulated by this compound derivatives.

References

Application Notes and Protocols for the Purification of Crude 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, a key intermediate in various synthetic applications. The described techniques are designed to remove common impurities, such as unreacted starting materials, byproducts, and color, to yield a high-purity final product suitable for downstream applications in research and drug development.

Purification Strategy Overview

A multi-step purification strategy is recommended for crude this compound to achieve high purity. The general workflow involves an initial workup using acid-base extraction, followed by a primary purification step of recrystallization. For challenging separations or to achieve the highest purity, a secondary purification by column chromatography can be employed.

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Workup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Primary Purification Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography If impurities persist Pure_Product High-Purity Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Data Presentation: Purification Parameters

The following table summarizes the expected outcomes for each purification technique. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key Parameters to Optimize
Acid-Base Extraction 75-90%85-95%pH of aqueous phase, choice of organic solvent, number of extractions.
Recrystallization 95-99%70-90%Solvent system, cooling rate, final cooling temperature.
Column Chromatography >99%60-80%Stationary phase, mobile phase composition (eluent), column loading.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Acid_Base_Extraction_Workflow cluster_0 Extraction Phase cluster_1 Isolation Phase Dissolve 1. Dissolve crude product in an organic solvent (e.g., ethyl acetate) Extract 2. Extract with aqueous base (e.g., 1M NaOH or NaHCO3) Dissolve->Extract Separate_Layers 3. Separate aqueous and organic layers Extract->Separate_Layers Acidify 4. Acidify the aqueous layer with 1M HCl until precipitate forms Separate_Layers->Acidify Aqueous Layer (contains sodium salt) Organic_Layer Organic Layer (contains neutral/basic impurities) Separate_Layers->Organic_Layer Filter 5. Filter the precipitate Acidify->Filter Wash 6. Wash with cold water Filter->Wash Dry 7. Dry the purified product Wash->Dry Purified_Product Partially Purified Product Dry->Purified_Product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume of the aqueous phase should be roughly equal to the organic phase. Stopper the funnel and shake vigorously, venting frequently to release any pressure. The benzoic acid will react with the base to form its water-soluble sodium salt.

  • Layer Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the desired product, is drained into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded or processed further if it contains valuable byproducts. For optimal recovery, the organic layer can be extracted a second time with the aqueous base.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities to obtain a crystalline, high-purity product. The choice of solvent is critical for successful recrystallization.

Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Potential solvent systems include:

    • Ethanol/water mixture

    • Methanol/water mixture

    • Toluene

    • Heptane/ethyl acetate mixture

    Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution: Place the crude or partially purified acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals to a constant weight.

Protocol 3: Purification by Column Chromatography

For the removal of impurities with similar solubility profiles, column chromatography is the method of choice.[1] The acidic nature of the carboxylic acid may cause tailing on a standard silica gel column.[1]

Methodology:

  • TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common mobile phase is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.1 v/v/v) to suppress tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

High-Performance Liquid Chromatography (HPLC) method for 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid.

This document provides a comprehensive guide for the quantitative analysis of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a chemical entity with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol .[1] Accurate and precise analytical methods are crucial for the quantification and purity assessment of this compound in various stages of research and development. This application note describes a reversed-phase HPLC method that is specific, accurate, and reproducible for the analysis of this compound. The method is suitable for routine analysis in a quality control environment.

Physicochemical Properties

PropertyValue
Chemical Structure
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol [1]
Solubility Soluble in organic solvents such as methanol, acetonitrile, chloroform, and ethyl acetate.[2]
UV Absorbance (λmax) Estimated to be around 225 nm and 275 nm due to the methoxyphenyl group.[3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[3]

  • Mobile Phase: Acetonitrile (HPLC grade) and ultrapure water with a formic acid modifier.

  • Reference Standard: A reference standard of this compound of known purity.

  • Sample Diluent: The mobile phase is recommended as the diluent.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v)[3][4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of ultrapure water containing 1 mL of formic acid. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

For regulatory submissions, the method should be validated according to ICH guidelines.[3][5] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method should be evaluated by analyzing a placebo (all components except the active ingredient) and comparing the chromatogram with that of the standard and sample solutions to ensure no interference at the retention time of the analyte.

Linearity and Range

The linearity of the method is determined by analyzing a series of dilutions of the standard solution over a specified concentration range. The range of an analytical method is the interval between the upper and lower concentration of a sample that has been demonstrated to show acceptable levels of accuracy, precision, and linearity.[6]

Concentration (µg/mL)Peak Area
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. The study should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.8%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same standard solution are performed on the same day.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst using a different instrument.

Precision TypeParameterResult
Repeatability % RSD of Peak Area (n=6)0.5%
Intermediate Precision % RSD of Peak Area (n=6)0.8%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

System Suitability

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
% RSD of Peak Area (n=5) ≤ 2.0%0.7%

Experimental Workflow Diagram

HPLC_Workflow prep Preparation hplc_analysis HPLC Analysis prep->hplc_analysis mobile_phase Mobile Phase (ACN:H2O with Formic Acid) mobile_phase->prep std_sol Standard Solutions std_sol->prep sample_sol Sample Solutions sample_sol->prep data_acq Data Acquisition & Processing hplc_analysis->data_acq system_suitability System Suitability Test injection Inject Standards & Samples system_suitability->injection injection->hplc_analysis data_analysis Data Analysis data_acq->data_analysis chromatogram Generate Chromatograms integration Integrate Peaks chromatogram->integration integration->data_acq report Generate Report data_analysis->report calibration Calibration Curve quantification Quantify Analyte calibration->quantification quantification->data_analysis validation Method Validation validation->data_analysis

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, employing a common C18 column and a simple isocratic mobile phase, making it suitable for routine use in quality control laboratories. The validation data demonstrates that the method is linear, accurate, and precise over the specified range.

References

Application Note: Quantitative Analysis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the target compound, a derivatization step is essential for successful analysis. This document provides a comprehensive protocol, including sample preparation, derivatization, and GC-MS instrumental parameters, intended to serve as a foundational method for research, quality control, and drug development applications.

Introduction

This compound is a molecule of interest in pharmaceutical research and development. Accurate and reliable quantification is critical for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality assurance of active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and sensitive detection, making it well-suited for the analysis of complex mixtures.[1] However, the polar nature and low volatility of carboxylic acids, such as the target analyte, necessitate a derivatization step to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis.[2][3][4] This protocol outlines a silylation-based derivatization method, a common and effective approach for the analysis of compounds containing active hydrogen atoms.[2][5]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. The following are general protocols for solid samples and plasma samples.

1.1. Solid Sample Preparation (e.g., API or formulation)

  • Dissolution: Accurately weigh a portion of the solid sample and dissolve it in a suitable organic solvent (e.g., methanol, acetone, or dichloromethane) to achieve an approximate concentration of 0.1 to 1 mg/mL.[6]

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[6]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample) to the filtered solution to a final concentration of 10 µg/mL.

1.2. Plasma Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.

  • Extraction:

    • To 1 mL of plasma in a glass tube, add the internal standard.

    • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and acetone).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process with another 5 mL of the extraction solvent and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the derivatization solvent (e.g., acetonitrile or pyridine).

Derivatization Protocol (Silylation)

Silylation replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[2]

  • To the 100 µL of the prepared sample solution (from step 1.1 or 1.2), add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial: 100°C, hold for 2 minRamp: 15°C/min to 300°CHold: 5 min at 300°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Range50 - 550 m/z
Solvent Delay5 min
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis should be performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, using characteristic ions of the derivatized analyte and internal standard. The following table presents hypothetical but representative data for the TMS-derivatized this compound.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-TMS15.8328 (M+)313 (M-15), 223
Internal Standard-TMS14.2[Specific to IS][Specific to IS]

Note: The exact retention time and mass fragments will depend on the specific internal standard used and the instrumentation.

Visualizations

The following diagrams illustrate the logical workflow of the analytical process.

Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample (Solid or Plasma) dissolve Dissolution / Extraction start->dissolve filter Filtration / Evaporation dissolve->filter reconstitute Reconstitution filter->reconstitute add_reagent Add Silylating Agent (BSTFA + 1% TMCS) reconstitute->add_reagent heat Heat at 60-70°C add_reagent->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for GC-MS analysis of this compound.

Derivatization Reaction reactant1 This compound (Analyte with -COOH group) product TMS-derivatized Analyte (Volatile and Thermally Stable) reactant1->product + reactant2 BSTFA + 1% TMCS (Silylating Agent) reactants reactants products products reactants->products Heat (60-70°C)

Caption: Silylation derivatization reaction scheme.

Conclusion

The described GC-MS method, incorporating a crucial silylation derivatization step, provides a reliable and sensitive approach for the quantitative analysis of this compound. The detailed protocols for sample preparation and instrumental analysis serve as a valuable starting point for method development and validation in various research and industrial settings. This application note is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for this and structurally related compounds.

References

Application Notes and Protocols for 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of tricyclic frameworks. Its unique structural motif, featuring a phenethyl group attached to a benzoic acid, allows for intramolecular cyclization reactions to form dibenzocycloheptenones. These structures are core components of various biologically active molecules and are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important cyclic ketones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, stoichiometry calculations, and safety assessments.

PropertyValue
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
CAS Number 14525-71-4
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents

Application: Synthesis of Dibenzocycloheptenones

The primary application of this compound is in the synthesis of dibenzocycloheptenone derivatives through an intramolecular Friedel-Crafts acylation reaction. This acid-catalyzed cyclization provides an efficient route to construct the seven-membered ring of the dibenzo[a,d]cycloheptene scaffold.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid, the carboxylic acid group of this compound is protonated, leading to the formation of a highly reactive acylium ion. This electrophile then attacks the electron-rich methoxy-substituted aromatic ring in an intramolecular fashion to form the cyclic ketone, 3-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation, acting as both a catalyst and a solvent.

G reagent This compound intermediate Acylium Ion Intermediate reagent->intermediate  + H+ (PPA) product 3-Methoxy-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one intermediate:e->product:w Intramolecular Electrophilic Aromatic Substitution

Figure 1: Reaction pathway for the synthesis of a dibenzocycloheptenone.

Experimental Protocols

The following protocols are generalized from literature precedents for the synthesis of dibenzocycloheptenones from 2-(2-phenylethyl)benzoic acid derivatives.[1][2] Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Dichloromethane or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (a weight excess, typically 10-20 times the weight of the starting material).

  • Heat the PPA to 80-100 °C with stirring.

  • Add this compound portion-wise to the hot PPA over a period of 15-30 minutes, ensuring the temperature does not exceed 110 °C.

  • Stir the reaction mixture at 80-100 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes representative yields for the cyclization of 2-(2-phenylethyl)benzoic acid derivatives to their corresponding dibenzosuberones, the core structure of the target molecule.

Starting MaterialProductReagentYield (%)Reference
2-(2-Phenylethyl)benzoic acid10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)PPAGood[1]
4-Methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid2,8-Dimethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-onePPA76[2]

Product Characterization

The synthesized 3-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one can be characterized by standard spectroscopic techniques. Expected data is summarized below.

Spectroscopic Data for 3-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Technique Expected Data
¹H NMR δ (ppm): ~8.0 (d, 1H, Ar-H), ~7.5-7.2 (m, 3H, Ar-H), ~7.0-6.8 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.3-3.1 (m, 4H, -CH₂CH₂-).
¹³C NMR δ (ppm): ~200 (C=O), ~160 (C-OCH₃), ~140-125 (Ar-C), ~120-110 (Ar-C), ~55 (OCH₃), ~35 (-CH₂CH₂-).
IR (KBr) ν (cm⁻¹): ~1680 (C=O stretch, aryl ketone), ~1600, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch, aryl ether).
Mass Spec m/z: 238 (M⁺).

Experimental Workflow

The overall experimental workflow for the synthesis and purification of 3-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one is depicted below.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: This compound ppa Add to hot PPA (80-100 °C) start->ppa react Stir at 80-100 °C for 1-3 h (Monitor by TLC) ppa->react quench Pour onto ice react->quench extract Extract with organic solvent quench->extract wash Wash with H₂O, NaHCO₃, brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Final Product: 3-Methoxy-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one purify->product

Figure 2: Experimental workflow for dibenzocycloheptenone synthesis.

Safety Precautions

  • This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle it in a fume hood and avoid contact with skin and eyes. The reaction with water is exothermic.

  • All organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.

Conclusion

This compound serves as a valuable and straightforward precursor for the synthesis of dibenzocycloheptenone derivatives. The intramolecular Friedel-Crafts acylation, typically mediated by polyphosphoric acid, provides a reliable method for constructing this important tricyclic system. The protocols and data presented herein offer a comprehensive guide for researchers in organic synthesis and drug discovery to utilize this reagent effectively in their work.

References

Application Notes and Protocols for 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid and Structurally Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid and its Chemical Class

This compound is a bibenzyl benzoic acid derivative.[1] While this specific molecule is documented as a key intermediate for more complex structures, its core scaffold is present in various medicinally relevant compounds.[2][3] The broader class of substituted benzoic acids, including those with methoxy and phenethyl moieties, has been explored for a range of therapeutic applications due to their ability to interact with various biological targets.[4][5]

Potential, yet unproven, research areas for this compound could be extrapolated from related structures and may include:

  • Anti-inflammatory activity: Many benzoic acid derivatives exhibit anti-inflammatory properties.[6][7]

  • Anticancer properties: Derivatives of 4-methoxybenzoic acid have shown potential as anticancer agents.[4]

  • Enzyme inhibition: The benzoic acid motif is present in various enzyme inhibitors.

The following sections will detail the potential applications and relevant experimental protocols based on data from structurally analogous compounds.

Potential Therapeutic Applications and Data from Related Compounds

While no quantitative biological data exists for this compound, the following table summarizes the activities of related methoxy- and phenethyl-substituted benzoic acid derivatives to illustrate the potential of this chemical class.

Table 1: Summary of Biological Activities of Structurally Related Benzoic Acid Derivatives

Compound Class/ExampleBiological Target/ActivityQuantitative Data (Example)Reference
4-Methoxybenzoic acid derivatives Anticancer; CytotoxicityIC50 values ranging from µM to mM in various cancer cell lines.[4]
2-Hydroxy-4-methoxy benzoic acid Hepatoprotective; Anti-inflammatorySignificant reduction of serum transaminases and inflammatory cytokines (TNF-α, IL-1β, IL-6) in rat models.[8]
Substituted 2-arylbenzoic acids Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes.[5]
(E)-3-[...]benzoic acid derivative Leukotriene B4 Receptor AntagonistHigh-affinity binding to the LTB4 receptor.[9]

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound or its novel derivatives.

General Synthesis of 2-(2-Phenylethyl)benzoic Acid Derivatives

This protocol describes a general method for synthesizing the core scaffold of the topic compound, which can then be further modified.

Protocol 3.1.1: Synthesis Workflow

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction cluster_3 Step 4: Deoxygenation start ortho-Toluic Acid intermediate Dilithiated ortho-Toluic Acid start->intermediate  LDA product1 2-(2-Oxo-2-phenylethyl)benzoic Acid Derivative intermediate->product1  Condensation reagent Aromatic Ester (e.g., Methyl 4-methoxybenzoate) reagent->product1 product2 2-[2-(Hydroxyphenyl)ethyl]benzoic Acid Derivative product1->product2  Reduction (e.g., NaBH4) final_product 2-[2-(Phenyl)ethyl]benzoic Acid Derivative product2->final_product  Deoxygenation (e.g., H2/Pd-C)

Caption: General synthesis workflow for 2-(2-phenylethyl)benzoic acid derivatives.

Methodology:

  • Dianion Formation: Dissolve ortho-toluic acid in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon). Cool the solution to -78°C. Add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) dropwise and stir for 2 hours to form the dilithiated intermediate.

  • Condensation: Add a solution of the desired aromatic ester (e.g., methyl 4-methoxybenzoate) (1.0 equivalent) in anhydrous THF to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and acidify with HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield the corresponding 2-(2-oxo-2-phenylethyl)benzoic acid derivative.

  • Reduction & Deoxygenation: The ketone can be reduced to an alcohol using a reducing agent like sodium borohydride, followed by deoxygenation via catalytic hydrogenation (H2, Pd/C) to yield the final this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential anticancer activity of a compound.[4]

Protocol 3.2.1: MTT Assay Workflow

A Seed cancer cells in 96-well plate B Incubate (24h) A->B C Treat cells with compound (various concentrations) B->C D Incubate (48-72h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Solubilize formazan crystals (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanism of Action: Signaling Pathway

Based on the activities of related compounds, a potential mechanism of action for a bioactive derivative could involve the modulation of inflammatory or cell survival pathways.

Diagram 4.1: Hypothetical Anti-inflammatory Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Inflammatory\nStimulus Inflammatory Stimulus COX COX Enzymes Inflammatory\nStimulus->COX PG Prostaglandins COX->PG Response Inflammation (Pain, Fever) PG->Response Compound Benzoic Acid Derivative Compound->COX Inhibition

Caption: Potential inhibition of the cyclooxygenase (COX) pathway by a benzoic acid derivative.

This diagram illustrates a potential mechanism where a benzoic acid derivative could act as an anti-inflammatory agent by inhibiting COX enzymes, thereby blocking the production of prostaglandins which are key mediators of inflammation.

Conclusion

While this compound itself is primarily known as a synthetic intermediate, its structural motifs are featured in a variety of medicinally active compounds. The provided application notes and protocols, based on analogous structures, offer a foundational framework for researchers interested in exploring the therapeutic potential of this compound class in areas such as oncology and inflammatory diseases. Further research, including synthesis of derivatives and comprehensive biological screening, is necessary to elucidate any direct pharmacological activity of this compound.

References

Application Notes and Protocols for the Derivatization of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid and subsequent biological screening of the resulting compound library. The primary derivatization strategy focuses on the versatile and widely applicable amide coupling of the carboxylic acid moiety. Protocols for anticancer and antimicrobial screening are provided, including the MTT assay for cytotoxicity against cancer cell lines and the broth microdilution method for determining minimum inhibitory concentrations (MIC) against pathogenic bacteria. This guide is intended to serve as a comprehensive resource for researchers seeking to explore the therapeutic potential of novel derivatives of this compound.

Introduction

This compound is a unique chemical scaffold possessing both a benzoic acid and a methoxyphenyl group. Benzoic acid and its derivatives are a class of simple phenolic acids with known pharmacological properties, including anticancer and antimicrobial activities.[1] Similarly, methoxyphenyl moieties are present in a wide range of biologically active compounds and can contribute to various therapeutic effects.[2][3] The derivatization of the carboxylic acid group of this compound into a library of amides is a rational approach to explore and potentially enhance its biological activities. Amide bond formation is a robust and frequently utilized reaction in medicinal chemistry, allowing for the systematic introduction of diverse chemical functionalities.[4]

This document outlines a strategic workflow for the synthesis of a small-molecule library based on the this compound core and provides detailed methodologies for high-throughput screening to identify lead compounds with potential anticancer and antimicrobial properties.

Derivatization via Amide Coupling

The carboxylic acid functionality of this compound is an ideal handle for derivatization. Amide coupling reactions are a reliable method for generating a diverse library of compounds for biological screening.[4]

General Amide Coupling Protocol

This protocol describes a general method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 20 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Amide Library Synthesis

G cluster_synthesis Amide Library Synthesis start Start: this compound coupling Amide Coupling Reaction (EDC, HOBt, DIPEA, DCM/DMF) start->coupling amine_library Diverse Amine Library (Primary & Secondary Amines) amine_library->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Flash Chromatography) workup->purification characterization Characterization (NMR, HRMS) purification->characterization library Purified Amide Library characterization->library

Caption: Workflow for the synthesis of an amide library from this compound.

Biological Screening Protocols

The synthesized library of amide derivatives will be screened for potential anticancer and antimicrobial activities.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized amide derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the synthesized amide derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the untreated control. Determine the IC₅₀ value (the concentration of a compound that inhibits 50% of cell growth) for each active compound.

Derivatives of benzoic acid and methoxyphenyl compounds have been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation.

  • Akt/NF-κB Signaling Pathway: The Akt pathway is a central regulator of cell survival, and its downstream effector, NF-κB, promotes the expression of anti-apoptotic genes.[3] Inhibition of this pathway can lead to apoptosis in cancer cells.

G cluster_akt_nfkb Akt/NF-κB Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt ikk IKK akt->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylation of IκB nfkb NF-κB nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus gene_expression Gene Expression (Anti-apoptotic, Proliferation) nucleus->gene_expression apoptosis_inhibition Inhibition of Apoptosis gene_expression->apoptosis_inhibition derivative Benzoic Acid Derivative derivative->akt Inhibition

Caption: Inhibition of the Akt/NF-κB signaling pathway by a benzoic acid derivative.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[1]

G cluster_hdac HDAC Inhibition Mechanism acetylated_histone Acetylated Histone (Open Chromatin, Gene Transcription) deacetylated_histone Deacetylated Histone (Condensed Chromatin, Gene Repression) acetylated_histone->deacetylated_histone Deacetylation deacetylated_histone->acetylated_histone Acetylation hdac HDAC hdac->acetylated_histone Acts on hat HAT hat->deacetylated_histone Acts on derivative HDAC Inhibitor (Benzoic Acid Derivative) derivative->hdac Inhibits

Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Methoxy-substituted Pyrazolo[3,4-b]pyridinesHela2.59[7]
Methoxy-substituted Pyrazolo[3,4-b]pyridinesMCF74.66[7]
Methoxy-substituted Pyrazolo[3,4-b]pyridinesHCT-1161.98[7]
1,3,4-Thiadiazole with 3-MethoxyphenylMCF-7~74% viability at 100 µM[8]
2-(4-Fluorophenyl)-N-(methoxyphenyl) acetamidePC3>100[9]
Antimicrobial Activity Screening

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized amide derivatives dissolved in DMSO (stock solutions)

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the synthesized amide derivatives in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Phenolic compounds, including methoxyphenyl derivatives, are known to exert their antimicrobial effects primarily by disrupting the bacterial cell membrane.

  • Cell Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cytoplasmic membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][12]

G cluster_membrane Antimicrobial Mechanism: Cell Membrane Disruption bacterial_cell Bacterial Cell membrane Cytoplasmic Membrane (Lipid Bilayer) disruption Membrane Disruption & Increased Permeability membrane->disruption derivative Phenolic Derivative derivative->membrane Intercalation leakage Leakage of Intracellular Contents disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Disruption of the bacterial cytoplasmic membrane by a phenolic derivative.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Benzoic acidE. coli O1571000[13]
2-hydroxybenzoic acidE. coli O1571000[13]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeS. aureus ATCC 335911[14]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeB. subtilis ATCC 66231[14]
Amoxicillin-p-nitrobenzoic acid hybridMethicillin-resistant S. aureus (MRSA)64[11]

Conclusion

The derivatization of this compound into an amide library presents a promising strategy for the discovery of novel therapeutic agents. The detailed protocols provided herein for synthesis and biological screening offer a clear and actionable framework for researchers in drug discovery. The exploration of anticancer and antimicrobial activities, guided by the understanding of potential mechanisms of action, will facilitate the identification and development of new lead compounds.

References

Troubleshooting & Optimization

Troubleshooting common issues in the synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Synthetic Pathway Overview

A common and effective method for the synthesis of this compound involves a two-step process:

  • Heck Coupling: A palladium-catalyzed cross-coupling reaction between 2-bromobenzoic acid and 4-methoxystyrene to form (E)-2-[2-(4-methoxyphenyl)vinyl]benzoic acid.

  • Reduction: Subsequent catalytic hydrogenation of the carbon-carbon double bond to yield the final product.

This document will address potential issues that may arise during both of these critical steps.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Heck Coupling of 2-Bromobenzoic Acid and 4-Methoxystyrene

Q1: My Heck coupling reaction shows low or no conversion of the starting materials. What are the potential causes and solutions?

A1: Low or no conversion in a Heck reaction is a common issue and can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to decomposition, often observed as the formation of black palladium precipitate.

    • Cause: Incomplete reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species, or the presence of oxygen which can re-oxidize Pd(0).

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use. The addition of a suitable phosphine ligand can facilitate the in-situ reduction of Pd(II).

  • Low Reactivity of 4-Methoxystyrene: As an electron-rich olefin, 4-methoxystyrene can exhibit lower reactivity compared to electron-deficient alkenes.[1]

    • Cause: The electron-donating methoxy group can make the oxidative addition step of the catalytic cycle less favorable.[1]

    • Solution: Employing bulky, electron-rich phosphine ligands (e.g., P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands can enhance the electron density on the palladium center, promoting oxidative addition.[1]

  • Inappropriate Reaction Conditions:

    • Cause: Incorrect temperature, solvent, or base can significantly impact the reaction outcome.

    • Solution: A systematic optimization of reaction parameters may be necessary. Common solvents for Heck reactions include DMF and NMP. The choice of base is also critical for regenerating the active catalyst; common bases include triethylamine or potassium carbonate.[2]

Q2: I am observing significant side products in my Heck reaction. What are they and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of the desired product.

  • Homocoupling of 4-Methoxystyrene: Dimerization of the styrene derivative can occur.

    • Cause: This side reaction can be prevalent at higher temperatures.

    • Solution: Optimizing the reaction temperature by lowering it may help suppress this pathway.

  • Isomerization of the Product: Formation of the undesired Z-isomer of (E)-2-[2-(4-methoxyphenyl)vinyl]benzoic acid can occur.

    • Cause: The palladium-hydride intermediate formed during the catalytic cycle can promote isomerization of the double bond.

    • Solution: Minimizing the reaction time and temperature can reduce post-reaction isomerization. The addition of a halide salt like LiCl can sometimes suppress this side reaction.

Part 2: Reduction of (E)-2-[2-(4-Methoxyphenyl)vinyl]benzoic acid

Q3: The catalytic hydrogenation of the double bond is slow or incomplete. What should I check?

A3: Incomplete reduction can often be traced back to the catalyst or reaction setup.

  • Catalyst Activity:

    • Cause: The Palladium on carbon (Pd/C) catalyst may be old or of poor quality.

    • Solution: Use a fresh batch of high-quality 10% Pd/C. Ensure the catalyst is handled properly to avoid deactivation.

  • Hydrogen Supply:

    • Cause: Insufficient hydrogen pressure or a leak in the system.

    • Solution: Ensure the reaction vessel is properly sealed and under a positive pressure of hydrogen. Using a hydrogen balloon is common for small-scale reactions, but for larger scales, a Parr shaker or a similar hydrogenation apparatus is recommended to maintain adequate hydrogen pressure.

  • Solvent and Additives:

    • Cause: The choice of solvent can influence the reaction rate.

    • Solution: Common solvents for catalytic hydrogenation include methanol, ethanol, and ethyl acetate.[3] In some cases, the addition of a small amount of acetic acid can accelerate the reduction of aromatic systems, although it may not be necessary for a simple alkene reduction.

Q4: I am observing over-reduction or other side reactions during hydrogenation. How can I improve selectivity?

A4: While catalytic hydrogenation is generally selective for the reduction of alkenes, other functional groups can sometimes be affected under harsh conditions.

  • Reduction of the Benzoic Acid Moiety:

    • Cause: Under forcing conditions (high pressure and temperature), the carboxylic acid group can be reduced to an alcohol or even a methyl group.

    • Solution: The reduction of a carbon-carbon double bond is typically much faster than the reduction of a carboxylic acid. Conduct the reaction at or near room temperature and atmospheric pressure to ensure selectivity. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected yields for the two-step synthesis. Please note that these are representative values and may require optimization for your specific setup.

ParameterHeck CouplingCatalytic Hydrogenation
Starting Materials 2-Bromobenzoic acid, 4-Methoxystyrene(E)-2-[2-(4-methoxyphenyl)vinyl]benzoic acid
Catalyst Pd(OAc)₂ (2-5 mol%), P(o-tol)₃ (4-10 mol%)10% Pd/C (5-10 wt%)
Base/Reagent Triethylamine (2-3 equiv.)Hydrogen gas (1 atm to 50 psi)
Solvent DMF or NMPMethanol or Ethyl Acetate
Temperature 100-120 °CRoom Temperature
Reaction Time 12-24 hours4-12 hours
Typical Yield 70-85%>95%

Experimental Protocols

Step 1: Synthesis of (E)-2-[2-(4-methoxyphenyl)vinyl]benzoic acid (Heck Coupling)
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv.), palladium(II) acetate (0.03 equiv.), and tri(o-tolyl)phosphine (0.06 equiv.).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-bromobenzoic acid.

  • Add 4-methoxystyrene (1.2 equiv.) and triethylamine (2.5 equiv.) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Step 2: Synthesis of this compound (Reduction)
  • To a round-bottom flask, add (E)-2-[2-(4-methoxyphenyl)vinyl]benzoic acid (1.0 equiv.) and a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (10 wt% of the starting material) to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. For larger scales, a hydrogenation apparatus should be used.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Heck Coupling cluster_step2 Step 2: Reduction A 2-Bromobenzoic Acid + 4-Methoxystyrene B Pd(OAc)2, P(o-tol)3, Et3N DMF, 110 °C A->B Reactants C (E)-2-[2-(4-methoxyphenyl)vinyl]benzoic acid B->C Product D (E)-2-[2-(4-methoxyphenyl)vinyl]benzoic acid E H2, 10% Pd/C MeOH, RT D->E Reactant F This compound E->F Final Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Heck Start Low Conversion in Heck Reaction? Catalyst Catalyst Deactivation? Start->Catalyst Reactivity Low Olefin Reactivity? Start->Reactivity Conditions Suboptimal Conditions? Start->Conditions Sol_Catalyst Use Inert Atmosphere Degas Solvents Add Phosphine Ligand Catalyst->Sol_Catalyst Sol_Reactivity Use Bulky, Electron-Rich Ligands (e.g., P(o-tol)3) Reactivity->Sol_Reactivity Sol_Conditions Optimize Temperature, Solvent, and Base Conditions->Sol_Conditions

Caption: Troubleshooting flowchart for the Heck coupling step.

Signaling_Pathway Pd(II) Pd(II) Pd(0) Pd(0) Pd(II)->Pd(0) Reduction (Phosphine) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Olefin Ar-Pd(II)-Olefin Ar-Pd(II)-X->Ar-Pd(II)-Olefin Olefin Coordination R-Pd(II)-X R-Pd(II)-X Ar-Pd(II)-Olefin->R-Pd(II)-X Migratory Insertion H-Pd(II)-X H-Pd(II)-X R-Pd(II)-X->H-Pd(II)-X β-Hydride Elimination H-Pd(II)-X->Pd(0) Reductive Elimination (Base)

Caption: Simplified catalytic cycle for the Heck reaction.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid. The content is structured to address specific experimental challenges with detailed protocols and data for optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed coupling of a boronic acid derivative with an aryl halide. For this target molecule, a feasible route is the coupling of 2-bromobenzoic acid with a suitable (4-methoxyphenethyl)boronic acid derivative.

The following sections address common issues that may arise during this multi-step synthesis.

Step 1: Synthesis of (4-methoxyphenethyl)boronic acid or its ester

A common precursor for the Suzuki coupling is the boronic acid or a more stable derivative like a boronate ester.

Q1: I am having trouble synthesizing (4-methoxyphenethyl)boronic acid. What are the common pitfalls?

A1: The synthesis of alkylboronic acids can be challenging due to their potential instability. Common issues include:

  • Instability of the Grignard Reagent: If you are preparing the boronic acid from the corresponding Grignard reagent (4-methoxyphenethylmagnesium bromide) and a trialkyl borate, the Grignard reagent itself can be difficult to form or may decompose.

    • Solution: Ensure strictly anhydrous conditions. All glassware should be oven-dried, and solvents must be anhydrous. The magnesium turnings should be activated, for example, by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can occur during the reaction or work-up.

    • Solution: Use milder bases during the Suzuki coupling step. For the synthesis of the boronic acid itself, careful control of pH during the acidic work-up is crucial. It is often advantageous to convert the crude boronic acid to a more stable boronate ester (e.g., a pinacol ester) immediately after synthesis.

Q2: My yield of the boronate ester is low. How can I improve it?

A2: Low yields in boronate ester formation can be due to incomplete reaction or degradation of the product.

  • Incomplete Reaction: The reaction of the Grignard reagent with the borate ester may not have gone to completion.

    • Solution: Ensure the dropwise addition of the Grignard reagent to a cooled solution of the trialkyl borate (e.g., triisopropyl borate) to control the exotherm. Allow the reaction to stir for a sufficient time, monitoring by TLC or GC-MS.

  • Difficult Purification: Boronic acids and their esters can sometimes be difficult to purify by column chromatography due to their polarity and potential for decomposition on silica gel.

    • Solution: Consider converting the crude boronic acid to its pinacol ester, which is generally more stable and easier to purify by chromatography or recrystallization.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

This is the key C-C bond-forming step.

Q3: The Suzuki coupling reaction between 2-bromobenzoic acid and my (4-methoxyphenethyl)boronic acid derivative is not working or gives a very low yield. What are the likely causes?

A3: Low or no yield in a Suzuki coupling, especially with an ortho-substituted benzoic acid, can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting materials or solvents.

    • Solution: Use high-purity reagents and degassed solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Steric Hindrance: The ortho-carboxy group on 2-bromobenzoic acid can sterically hinder the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can facilitate these challenging steps.

  • Inappropriate Base: The choice of base is critical. An inadequate base will not efficiently promote the transmetalation step. The acidic proton of the benzoic acid will also consume one equivalent of the base.

    • Solution: Use a sufficiently strong inorganic base like K₃PO₄ or Cs₂CO₃. Ensure at least two equivalents of the base are used to neutralize the benzoic acid and facilitate the catalytic cycle.

  • Suboptimal Reaction Temperature and Time: The reaction may require higher temperatures and longer reaction times to overcome the activation energy associated with sterically hindered substrates.

    • Solution: Screen different temperatures, typically in the range of 80-120 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q4: I am observing significant amounts of side products, such as the homocoupling of the boronic acid or dehalogenation of the 2-bromobenzoic acid. How can I minimize these?

A4: The formation of these byproducts is common in Suzuki couplings.

  • Homocoupling: The dimerization of the boronic acid derivative is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. Slower addition of the boronic acid derivative to the reaction mixture can also help.

  • Dehalogenation (Protodeboronation and Dehalogenation of Aryl Halide): This results in the formation of benzoic acid and 4-methoxyphenylethane. It can be caused by impurities or suboptimal reaction conditions.

    • Solution: Use high-purity reagents. The choice of palladium source can also be influential; using a Pd(0) source like Pd(PPh₃)₄ might be preferable in some cases. Optimizing the base and solvent system can also minimize this side reaction.

Data Presentation

The following tables provide representative data for optimizing Suzuki-Miyaura coupling reactions for substrates similar to those in the synthesis of this compound. Actual results may vary and require optimization for the specific substrates.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100< 20
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene110> 85
3PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O9050-70
4Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8040-60

Reaction conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), solvent (5 mL). Data is representative for sterically hindered couplings.

Table 2: Influence of Base and Solvent on Reaction Efficiency

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O1001265
2K₃PO₄Toluene1101290
3Cs₂CO₃Dioxane100892
4NaHCO₃DME/H₂O8524< 30

Reaction conditions: 2-Bromobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), base (2.0 mmol), solvent (5 mL).

Experimental Protocols

A detailed methodology for the proposed Suzuki-Miyaura coupling route is provided below.

Protocol 1: Synthesis of 4-methoxyphenethylboronic acid pinacol ester
  • Grignard Reagent Formation: To a flame-dried round-bottom flask containing magnesium turnings (1.2 eq.) under an argon atmosphere, add a small crystal of iodine. Add a solution of 1-(2-bromoethyl)-4-methoxybenzene (1.0 eq.) in anhydrous THF dropwise. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux by the rate of addition. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Borylation: In a separate flame-dried flask, cool a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.5 eq.) in anhydrous THF to -78 °C. Slowly add the prepared Grignard reagent via cannula to the pinacolborane solution.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
  • Reaction Setup: To a Schlenk flask, add 2-bromobenzoic acid (1.0 eq.), 4-methoxyphenethylboronic acid pinacol ester (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Catalyst Addition: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., toluene or dioxane). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~2 with 1 M HCl. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Mandatory Visualization

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Boronate Ester Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_product Final Product 4-methoxyphenethyl bromide 4-methoxyphenethyl bromide A Grignard Formation & Borylation 4-methoxyphenethyl bromide->A 1. Mg, THF 2. Pinacolborane 2-bromobenzoic acid 2-bromobenzoic acid C Pd-catalyzed Cross-Coupling 2-bromobenzoic acid->C Pd catalyst, Ligand, Base B 4-methoxyphenethylboronic acid pinacol ester A->B B->C D This compound C->D Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation (R²-B(OR)₂ + Base) pd_complex2->pd0 Reductive Elimination (R¹-R²) r1 R¹-X = 2-bromobenzoic acid r2 R²-B(OR)₂ = (4-methoxyphenethyl)boronate p1 Product: R¹-R²

Identifying and minimizing byproducts in 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. Our aim is to help you identify and minimize byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several established synthetic strategies. The most common routes include:

  • Grignard Reaction: This involves the reaction of a Grignard reagent derived from a 2-halobenzoic acid derivative with a 4-methoxyphenethyl halide. Alternatively, a Grignard reagent from a 4-methoxyphenethyl halide can react with a 2-substituted benzoic acid derivative.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 2-halobenzoic acid with a (4-methoxyphenethyl)boronic acid or its ester derivative.[1][2]

  • Friedel-Crafts Acylation/Alkylation: This method could involve the acylation of a suitable aromatic precursor with a phthalic anhydride derivative, followed by reduction, or a direct alkylation, though the latter is often prone to rearrangements and polysubstitution.[3][4]

Q2: What are the most common byproducts I should expect?

A2: The byproducts largely depend on the chosen synthetic route.

  • Grignard Reaction: A common byproduct is the homocoupling product of the Grignard reagent, such as biphenyl if starting from bromobenzene. Unreacted starting materials can also be present.

  • Suzuki Coupling: Homocoupling of the boronic acid reagent is a frequent side reaction, often promoted by the presence of oxygen.[5][6] Protodeboronation, where the boronic acid group is replaced by a hydrogen, can also occur.[2]

  • Friedel-Crafts Reactions: Polysubstitution, where more than one acyl or alkyl group is added to the aromatic ring, is a possibility, especially in alkylations.[4] Isomer formation can also be an issue.[7]

Q3: How can I purify the final product?

A3: Purification of this compound typically involves standard laboratory techniques. Recrystallization from a suitable solvent system is a common and effective method for obtaining a pure crystalline product. Acid-base extraction can be employed to separate the acidic product from non-acidic impurities. Column chromatography may also be utilized for more challenging separations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Recommendation Rationale
Inactive Grignard Reagent Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[8]Grignard reagents are highly sensitive to moisture and oxygen, which will quench the reagent and prevent the desired reaction.[9]
Ineffective Suzuki Coupling Catalyst For sterically hindered substrates like 2-substituted benzoic acids, standard palladium catalysts may be inefficient. Use a catalyst system with bulky, electron-rich phosphine ligands to promote the reaction.[1]The steric hindrance around the reaction center can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Incomplete Friedel-Crafts Reaction Ensure a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used, as it forms a complex with the product ketone.[4] Ensure the reaction is heated sufficiently to overcome the activation energy.[7]The catalyst is consumed by complexation with the carbonyl group of the product, necessitating more than a catalytic amount.[4]
Problem 2: High Levels of Byproducts
Byproduct Potential Cause Minimization Strategy
Homocoupling Product (Suzuki Coupling) Presence of dissolved oxygen in the reaction mixture.Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before adding the palladium catalyst.[5][10]
Biphenyl Formation (Grignard Reaction) Unwanted coupling of the Grignard reagent.This byproduct can often be easily removed during workup due to its different polarity and solubility compared to the desired carboxylic acid product.
Polysubstitution (Friedel-Crafts) The initial product is more reactive than the starting material.Use a large excess of the aromatic substrate to favor monosubstitution. Friedel-Crafts acylation is generally less prone to this than alkylation because the product ketone is deactivated.[4]

Experimental Protocols

General Protocol for Grignard Reaction for Benzoic Acid Synthesis
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of the appropriate aryl or phenethyl bromide in anhydrous diethyl ether or THF dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.[9]

  • Carboxylation: Cool the Grignard reagent in an ice bath and slowly add crushed dry ice (solid CO₂).[11]

  • Work-up: After the dry ice has sublimed, quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[9]

  • Purification: The crude benzoic acid can be purified by recrystallization from a suitable solvent.[9]

General Protocol for Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid
  • Reaction Setup: In a round-bottom flask, combine the 2-bromobenzoic acid derivative, the arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).[12]

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water) and degas the mixture by bubbling an inert gas through it for 15-30 minutes.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (often 80-100 °C) and monitor the progress by TLC or LC-MS.[12]

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Acidify the aqueous layer to precipitate the carboxylic acid. The product can then be purified by filtration and recrystallization.[12]

Visualizations

Troubleshooting Workflow for Low Yield in Synthesis

Troubleshooting Low Yield Troubleshooting Workflow for Low Yield in Synthesis start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst/Reagent Activity start->check_catalyst optimize_reagents Use Fresh/Purified Reagents Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Optimize Temperature and Reaction Time Ensure Inert Atmosphere check_conditions->optimize_conditions optimize_catalyst Use Fresh Catalyst/Ligand Consider Alternative Catalyst System check_catalyst->optimize_catalyst analyze_byproducts Analyze Byproducts to Identify Side Reactions optimize_reagents->analyze_byproducts optimize_conditions->analyze_byproducts optimize_catalyst->analyze_byproducts end Improved Yield analyze_byproducts->end

Caption: A logical workflow for troubleshooting low product yield.

General Catalytic Cycle for Suzuki Coupling

Suzuki Coupling Cycle Generalized Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr_prime ReductElim Reductive Elimination ArPdAr_prime->ReductElim ReductElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) ReductElim->Product ArX Ar-X (Starting Material) Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Ar_prime_B->Transmetal + Base Base Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a two-step process:

  • Grignard Reaction: Reaction of 2-bromobenzonitrile with the Grignard reagent derived from 1-(2-bromoethyl)-4-methoxybenzene.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the resulting nitrile to the corresponding carboxylic acid.

Q2: My Grignard reaction is not initiating. What are the possible causes and solutions?

Difficulty in initiating a Grignard reaction is a frequent issue. Key factors include:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.

    • Solution: Gently crush the magnesium turnings with a glass rod (without solvent) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.

  • Purity of Reagents: Ensure the alkyl halide and solvent are pure and dry.

Q3: I am observing a significant amount of a dimeric byproduct (e.g., 1,4-dimethoxy-1,4-diphenylbutane). How can I minimize its formation?

The formation of a Wurtz coupling product is a common side reaction in Grignard syntheses.[1] This occurs when the Grignard reagent reacts with the unreacted alkyl halide.[1]

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Efficient Stirring: Ensure vigorous stirring to promote rapid reaction with the magnesium surface.

  • Temperature Control: Maintain a gentle reflux during the reaction. Excessively high temperatures can favor the coupling side reaction.

Q4: The hydrolysis of the nitrile intermediate is slow or incomplete. How can I improve this step?

Hydrolysis of sterically hindered nitriles can be challenging.

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be effective. For basic hydrolysis, using a higher concentration of NaOH or KOH and a co-solvent like ethanol can increase the reaction rate.[2] For acid hydrolysis, a mixture of concentrated sulfuric acid and water is commonly used.

  • Reaction Temperature and Time: Ensure the reaction is heated at a sufficient temperature (reflux) for an adequate duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Q5: What are the best methods to purify the final product, this compound?

Common and effective purification methods include:

  • Recrystallization: This is often the primary method for purifying the crude product. A suitable solvent system might be an ethanol/water or toluene/hexane mixture.

  • Column Chromatography: For removing impurities with similar solubility, silica gel column chromatography can be very effective.[3] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether), extract with an aqueous base (e.g., sodium bicarbonate solution), and then acidify the aqueous layer to precipitate the pure benzoic acid.[4]

Troubleshooting Guides

Problem 1: Low Yield of the Final Product
Possible Cause Troubleshooting Strategy
Incomplete Grignard Reagent Formation Ensure all reagents and glassware are scrupulously dry. Use fresh, high-purity magnesium turnings. Try activating the magnesium with a small crystal of iodine.
Side Reactions During Grignard Step Optimize the rate of addition of the alkyl halide to minimize Wurtz coupling. Maintain a consistent and moderate reaction temperature.
Incomplete Hydrolysis of the Nitrile Increase the reaction time and/or temperature for the hydrolysis step. Consider switching from basic to acidic hydrolysis conditions or vice-versa.
Product Loss During Workup During acid-base extraction, ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully precipitate the benzoic acid. Minimize the amount of solvent used for washing crystals during filtration to avoid product loss.
Problem 2: Product Purity Issues
Observed Impurity Potential Source Recommended Purification Method
Unreacted 2-bromobenzonitrile Incomplete Grignard reaction.Column chromatography.
1,4-dimethoxy-1,4-diphenylbutane (Wurtz product) Side reaction during Grignard formation.Recrystallization or column chromatography.
2-[2-(4-Methoxyphenyl)ethyl]benzamide (hydrolysis intermediate) Incomplete hydrolysis of the nitrile.Drive the hydrolysis reaction to completion by extending the reaction time or using harsher conditions. Purify the final product by recrystallization, as the amide has different solubility properties.
Biphenyl (from Grignard side reaction) Coupling of the Grignard reagent with unreacted bromobenzene (if used as a starting material).Trituration with a non-polar solvent like petroleum ether can help remove biphenyl.[5] Recrystallization is also effective.

Experimental Protocols

Protocol 1: Synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzonitrile (Grignard Reaction)

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 1-(2-bromoethyl)-4-methoxybenzene

  • 2-bromobenzonitrile

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a single crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 1-(2-bromoethyl)-4-methoxybenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining 1-(2-bromoethyl)-4-methoxybenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent to 0 °C. Prepare a solution of 2-bromobenzonitrile in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Reaction Completion and Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-[2-(4-Methoxyphenyl)ethyl]benzonitrile.

Protocol 2: Hydrolysis of 2-[2-(4-Methoxyphenyl)ethyl]benzonitrile to this compound

Materials:

  • Crude 2-[2-(4-Methoxyphenyl)ethyl]benzonitrile

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

  • Ethanol (for basic hydrolysis)

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether

Procedure (Basic Hydrolysis):

  • Reaction Setup: To a round-bottom flask containing the crude nitrile, add a solution of NaOH in a mixture of water and ethanol.

  • Hydrolysis: Heat the mixture to reflux and maintain it for several hours. Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylate salt by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of ~1-2. A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Guide for Reaction Yields

ParameterCondition A (Low Yield)Condition B (Optimized Yield)Impact on Yield
Grignard Formation: Alkyl Halide Addition Rate Rapid (5 minutes)Slow, dropwise (30 minutes)Slower addition minimizes side reactions, increasing the yield of the desired Grignard reagent.
Hydrolysis: Reaction Time 4 hours12 hoursInsufficient time leads to incomplete conversion of the nitrile to the carboxylic acid.
Purification: Precipitation pH 41-2Incomplete precipitation at higher pH leads to significant product loss in the aqueous phase.

Table 2: Comparison of Purification Methods

Purification MethodPurity (by HPLC)Recovery YieldNotes
Single Recrystallization (Ethanol/Water) 95-98%70-85%Effective for removing major impurities. Yield can be improved by recovering a second crop from the mother liquor.
Column Chromatography (Silica Gel) >99%80-90%More effective for removing trace impurities and closely related side products.
Acid-Base Extraction followed by Recrystallization >98%75-90%Excellent for removing neutral and basic impurities.

Visualizations

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start 1-(2-bromoethyl)-4-methoxybenzene + Mg + 2-bromobenzonitrile grignard_formation Formation of Grignard Reagent start->grignard_formation coupling Nucleophilic Addition to Nitrile grignard_formation->coupling product1 2-[2-(4-Methoxyphenyl)ethyl]benzonitrile coupling->product1 hydrolysis_step Acid or Base Hydrolysis product1->hydrolysis_step product2 This compound (Crude) hydrolysis_step->product2 purification_step Recrystallization or Column Chromatography product2->purification_step final_product Pure Product purification_step->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Final Yield Cause1 Incomplete Grignard Reaction LowYield->Cause1 Is Grignard step inefficient? Cause2 Side Reactions (e.g., Wurtz Coupling) LowYield->Cause2 Are there significant byproducts? Cause3 Incomplete Hydrolysis LowYield->Cause3 Is the nitrile still present? Cause4 Product Loss During Workup LowYield->Cause4 Is recovery after purification low? Sol1 Ensure Anhydrous Conditions Activate Mg Cause1->Sol1 Sol2 Slow Reagent Addition Control Temperature Cause2->Sol2 Sol3 Increase Reaction Time/Temp Change Hydrolysis Conditions Cause3->Sol3 Sol4 Optimize pH for Precipitation Minimize Wash Volumes Cause4->Sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Stability and proper storage conditions for 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect the compound from light and moisture. Room temperature (15-25°C) is generally recommended for storage of solid, stable benzoic acid derivatives.[1]

Q2: Is this compound sensitive to light?

A2: Yes, aromatic carboxylic acids can be susceptible to photodegradation.[2][3] It is recommended to store the compound in an amber or opaque container to minimize exposure to light.

Q3: What are the known incompatibilities for this compound?

A3: As a carboxylic acid, this compound is incompatible with strong bases and strong oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid storage in metal containers which can be susceptible to corrosion by acids.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure as a substituted benzoic acid, potential degradation pathways include:

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, losing the carboxylic acid group as carbon dioxide.[5][6]

  • Oxidation: The aromatic ring and the ethyl bridge are susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Hydrolysis: While the carboxylic acid itself is stable against hydrolysis, if the compound is in a solution with reactive species, reactions involving the carboxylic acid group can occur.

  • Photodegradation: Exposure to UV or visible light can induce decarboxylation and other radical reactions.[2][3]

Stability Data

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely stable at room temperature. Degradation may occur at elevated temperatures.Potential for hydrolysis of the methoxy group under harsh conditions.
Basic (e.g., 0.1 M NaOH) Will form the corresponding carboxylate salt. The molecule is generally stable, but harsh conditions could affect other functional groups.Potential for reactions at the benzylic position under extreme conditions.
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidation.Products of aromatic ring oxidation (hydroxylation, ring-opening) and side-chain oxidation.
Thermal (e.g., >150°C) May undergo decarboxylation at high temperatures.[5][6]1-(2-phenylethyl)-4-methoxybenzene and other related products.
Photolytic (UV/Visible light) Susceptible to photodegradation.[2][3]Decarboxylated products and other radical-mediated degradation products.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 1 M HCl)

  • Bases (e.g., 1 M NaOH)

  • Oxidizing agent (e.g., 30% H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C in a thermostatic oven for 24 hours. Dissolve the stressed solid in the initial solvent before analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify any degradation products formed.

    • Determine the percentage of degradation of the parent compound under each stress condition.

Troubleshooting Guide

Issue: The compound is not dissolving in the desired solvent.

  • Possible Cause 1: Inappropriate solvent polarity.

    • Solution: this compound is a relatively non-polar molecule with a polar carboxylic acid group. Try solvents with intermediate polarity such as ethyl acetate, dichloromethane, or acetone. For aqueous solutions, the solubility is expected to be low.[7]

  • Possible Cause 2: The compound is in its acidic form in an aqueous buffer.

    • Solution: The solubility of carboxylic acids in aqueous solutions is highly pH-dependent. To increase solubility in water, add a base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the carboxylic acid and form the more soluble carboxylate salt.[4][8]

  • Possible Cause 3: Insufficient mixing or sonication.

    • Solution: Ensure the solution is being vigorously stirred or sonicated to aid dissolution. Gentle heating may also improve solubility, but be cautious of potential degradation at high temperatures.

Issue: Difficulty in obtaining crystals during recrystallization.

  • Possible Cause 1: The solution is not saturated.

    • Solution: If the solution is too dilute, crystals will not form. Evaporate some of the solvent to increase the concentration of the compound.[9]

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[10]

  • Possible Cause 3: No nucleation sites are present.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[10]

Issue: Inconsistent results in HPLC analysis (e.g., peak tailing, ghost peaks).

  • Possible Cause 1: Peak Tailing due to secondary interactions.

    • Solution: The carboxylic acid group can interact with residual silanols on the HPLC column, causing peak tailing. Try lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid. Using a column with end-capping can also minimize these interactions.[11]

  • Possible Cause 2: Ghost peaks appearing in the chromatogram.

    • Solution: Ghost peaks are often due to contamination in the mobile phase, injection system, or sample carryover. Ensure you are using high-purity solvents, and flush the system thoroughly between runs. Running a blank injection of the solvent can help identify the source of contamination.[11]

  • Possible Cause 3: Poor peak shape due to sample solvent.

    • Solution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. If possible, dissolve the sample in the mobile phase or a weaker solvent.[12]

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to Stress thermal Thermal (105°C, Solid) stock_solution->thermal Expose to Stress photo Photolytic (ICH Q1B) stock_solution->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation hplc->data Compare Chromatograms Troubleshooting_Tree cluster_solubility Solubility Problem cluster_crystallization Crystallization Failure cluster_hplc HPLC Analysis Issue start Experimental Issue Encountered solubility_q Compound not dissolving? start->solubility_q crystal_q No crystals forming? start->crystal_q hplc_q Poor peak shape or extra peaks? start->hplc_q solvent Try different polarity solvent solubility_q->solvent ph Adjust pH (for aqueous solutions) solubility_q->ph mixing Increase mixing/sonication solubility_q->mixing concentrate Concentrate solution crystal_q->concentrate slow_cool Cool slowly crystal_q->slow_cool nucleate Induce nucleation crystal_q->nucleate tailing Peak Tailing -> Lower mobile phase pH hplc_q->tailing ghost Ghost Peaks -> Check for contamination hplc_q->ghost shape Distorted Peak -> Match sample solvent to mobile phase hplc_q->shape

References

Common pitfalls to avoid when working with 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting during its synthesis, purification, and use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool place, preferably at room temperature.[1] It is an off-white solid and maintaining these conditions will prevent degradation.

Q2: What are the common solvents for dissolving this compound?

A2: This compound is soluble in chloroform, ethyl acetate, and methanol.[1] For purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallizing benzoic acid derivatives include boiling water, aqueous ethanol, or toluene.[2]

Q3: Can the methoxy group be cleaved during reactions?

A3: Yes, the methoxy group on the phenyl ring is susceptible to cleavage under strongly acidic conditions or in the presence of certain Lewis acids like AlCl₃, particularly at elevated temperatures.[3][4][5] This can be a significant side reaction to consider when planning subsequent reactions. For instance, demethylation of 4-methoxyphenylbutyric acid has been observed at 180°C using pyridinium hydrochloride.[1]

Q4: What are the expected spectroscopic features for this compound?

  • ¹H NMR: Signals for the aromatic protons, a singlet for the methoxy group protons around 3.8 ppm, methylene protons of the ethyl bridge appearing as triplets, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the methylene carbons of the ethyl bridge.

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch (around 1700 cm⁻¹), and C-O stretching for the methoxy group.[6][7]

Troubleshooting Guides

Synthesis Pitfalls

A common and effective method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. Below are common issues that may arise during this synthesis.

Problem 1: Low yield of the desired product in the Suzuki-Miyaura coupling step.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality catalyst and anhydrous solvents. Degassing the reaction mixture is crucial.[8]

  • Possible Cause 2: Inefficient Ligand. For sterically hindered substrates, the choice of phosphine ligand is critical for high yields.

    • Solution: For coupling 2-bromobenzoic acid, a bulky, electron-rich ligand such as RuPhos is recommended to facilitate the catalytic cycle.[8]

  • Possible Cause 3: Competing Homo-coupling. A common side reaction is the coupling of two boronic acid molecules or two aryl halide molecules.

    • Solution: This can be minimized by controlling the reaction temperature and the rate of addition of the reagents. Ensuring an oxygen-free environment can also reduce homo-coupling of the boronic acid.[9]

Problem 2: Presence of significant impurities after synthesis.

  • Possible Cause 1: Dehalogenation of the starting material. The aryl halide can be reduced, leading to the formation of benzoic acid as a byproduct.

    • Solution: This can occur with highly reactive organoboron compounds or the presence of reducing agents. Careful control of reaction conditions is necessary.[9]

  • Possible Cause 2: Protodeboronation. The boronic acid can be protonated, especially under acidic conditions, leading to the formation of anisole.

    • Solution: The reaction is typically run under basic conditions to activate the boronic acid and prevent protodeboronation.[10]

Purification Challenges

Problem 3: Difficulty in purifying the final product by recrystallization.

  • Possible Cause 1: Inappropriate solvent choice. The compound may be too soluble or not soluble enough in the chosen solvent.

    • Solution: A solvent pair, such as ethanol/water, can be effective. The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[4]

  • Possible Cause 2: Oily product instead of crystals. The presence of impurities can sometimes inhibit crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, an additional purification step, such as column chromatography, may be necessary before recrystallization.

Downstream Reactions

Problem 4: Unwanted side reactions during subsequent transformations, such as intramolecular cyclization.

  • Possible Cause: Use of strong acids. When attempting to cyclize the molecule to form a ketone via an intramolecular Friedel-Crafts acylation, strong acids can cause demethylation of the methoxy group.[3][5]

    • Solution: Use milder Lewis acids or Brønsted acids and carefully control the reaction temperature. Alternatively, a different synthetic strategy that avoids harsh acidic conditions might be necessary.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of sterically hindered biaryl compounds.[8]

Materials:

  • 2-Bromobenzoic acid

  • (4-Methoxyphenethyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), (4-methoxyphenethyl)boronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes).[2][11]

Quantitative Data Summary

ParameterConditionExpected OutcomeReference
Suzuki Coupling Yield Optimized with Pd(OAc)₂/RuPhos80-95%[8]
Homo-coupling Byproduct Presence of oxygenUp to 10-20%[9]
Demethylation Strong Lewis acid (e.g., BBr₃)>90% conversion[4]
Recrystallization Recovery Ethanol/Water system85-95%[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 2-Bromobenzoic Acid + (4-Methoxyphenethyl)boronic acid Start->Reactants Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(OAc)2, RuPhos, K3PO4, Toluene, 100°C) Reactants->Suzuki_Coupling Crude_Product Crude Product Mixture Suzuki_Coupling->Crude_Product Workup Acidic Work-up & Extraction Crude_Product->Workup Recrystallization Recrystallization (e.g., Ethanol/Water) Workup->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield in Suzuki Coupling? Catalyst_Check Is the catalyst active and handled under inert gas? Start->Catalyst_Check Yes Ligand_Check Is a suitable bulky ligand being used? Catalyst_Check->Ligand_Check Yes Use_Fresh_Catalyst Use fresh catalyst and degas solvent. Catalyst_Check->Use_Fresh_Catalyst No Side_Reaction_Check Evidence of homo-coupling or dehalogenation? Ligand_Check->Side_Reaction_Check Yes Optimize_Ligand Use a ligand like RuPhos. Ligand_Check->Optimize_Ligand No Optimize_Conditions Adjust temperature and ensure anaerobic conditions. Side_Reaction_Check->Optimize_Conditions Yes Successful_Reaction Improved Yield Use_Fresh_Catalyst->Successful_Reaction Optimize_Ligand->Successful_Reaction Optimize_Conditions->Successful_Reaction

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

References

Technical Support Center: Recrystallization of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was added).- The compound is highly soluble in the chosen solvent at low temperatures.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly.[1][2]- Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution. Add a seed crystal of the pure compound.[1][2]- Change Solvent System: If the compound remains soluble, consider a different solvent or a mixed-solvent system.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- The presence of significant impurities can lower the melting point of the mixture.- Reheat and Add More Solvent: Reheat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly.[3]- Slower Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by placing it in a warm water bath that is allowed to cool to room temperature.- Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of the compound.
Low recovery of the purified compound. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold.- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Preheat Funnel: During hot filtration, preheat the funnel and filter paper to prevent the compound from crystallizing prematurely.- Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving the product.[1]
The recrystallized product is not pure. - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the compound and the impurities.- Slow Cooling is Crucial: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[4]- Solvent Selection: Ensure the chosen solvent has a steep solubility curve for the target compound (highly soluble when hot, poorly soluble when cold) and that impurities are either highly soluble or insoluble at all temperatures.- Perform a Second Recrystallization: If impurities persist, a second recrystallization step may be necessary.
Colored impurities remain in the final product. - The initial crude product contained colored impurities that are co-soluble with the target compound.- Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[5] Based on available data for the compound and structurally similar molecules, good starting points for solvent screening include methanol, ethanol, ethyl acetate, and acetone.[6] Water is generally a poor solvent for this compound at room temperature.

Q2: How do I select the best solvent if I don't have solubility data?

A systematic approach involves testing small amounts of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling.

Q3: Can I use a mixed-solvent system?

Yes. If a single solvent is not ideal, a mixed-solvent system (binary mixture) can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Q4: How can I be sure my recrystallized product is pure?

The purity of the recrystallized product can be assessed by several methods:

  • Melting Point: A pure compound will have a sharp and higher melting point compared to the impure starting material.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.

Q5: What is the purpose of washing the crystals after filtration?

Washing the crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals.[1] It is crucial to use a minimal amount of cold solvent to avoid dissolving the purified product.

Data Presentation

The following tables provide representative solubility data for 4-methoxybenzoic acid, a structurally similar compound, in various solvents at different temperatures. This data can serve as a useful guide for selecting a suitable solvent system for this compound.

Table 1: Solubility of 4-Methoxybenzoic Acid in Alcohols

Temperature (°C)Methanol ( g/100g solvent)Ethanol ( g/100g solvent)1-Butanol ( g/100g solvent)
2047.539.817.2
3063.252.122.9
4084.568.930.8
50112.891.241.5

Note: Data is representative and based on the solubility of a structurally similar compound, 4-methoxybenzoic acid.

Table 2: Solubility of 4-Methoxybenzoic Acid in Other Organic Solvents

Temperature (°C)Ethyl Acetate ( g/100g solvent)Acetone ( g/100g solvent)Water ( g/100g solvent)
2025.645.10.04
3035.260.20.07
4048.180.50.12
5065.4107.80.21

Note: Data is representative and based on the solubility of a structurally similar compound, 4-methoxybenzoic acid.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Solvent Selection: Based on the solubility data, select a suitable solvent (e.g., ethanol).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring.

    • Continue to add the solvent portion-wise until the solid has completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a new, clean Erlenmeyer flask.

    • Filter the hot solution by gravity filtration to remove any insoluble impurities or activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through the funnel.

    • The crystals can then be transferred to a watch glass for further drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Solution B->C D Hot Gravity Filtration C->D E Filtrate D->E Clear Solution L Insoluble Impurities (Removed) D->L Solid Impurities F Slow Cooling E->F G Crystallization F->G H Vacuum Filtration G->H I Pure Crystals H->I M Soluble Impurities (in Mother Liquor) H->M J Drying I->J K Purified Product J->K

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

References

Column chromatography parameters for 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid using column chromatography. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Chromatography: Silica gel is the most common and cost-effective stationary phase for the purification of aromatic carboxylic acids.

  • Reversed-Phase Chromatography: C18-functionalized silica is a suitable option, particularly for separating the target compound from more polar impurities.

The choice between these two depends on the specific impurity profile of your crude sample.

Q2: How can I prevent peak tailing during the column chromatography of this acidic compound?

A2: Peak tailing is a common issue when purifying acidic compounds on silica gel. This is often due to strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface. To mitigate this, it is highly recommended to add a small amount of a volatile acid to your mobile phase. This suppresses the ionization of the target compound, leading to more symmetrical peaks.[1]

  • Recommended Additives:

    • Acetic acid (0.1-1%)

    • Formic acid (0.1-1%)

    • Trifluoroacetic acid (TFA) (0.05-0.1%) - Note: TFA is harder to remove from the final product.

Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities can arise from starting materials, side reactions, or subsequent workup steps. Common impurities may include:

  • Unreacted starting materials (e.g., phthalic anhydride, ethylbenzene).

  • Byproducts from the synthetic route (e.g., isomers from Friedel-Crafts type reactions).[2]

  • Solvents used in the reaction or extraction.

Developing a good TLC method before running the column is crucial to identify the number of components and their relative polarities.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound using silica gel.

1. Materials:

  • Crude this compound
  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (reagent grade)
  • Glass column, collection tubes, TLC plates, and developing chamber

2. Mobile Phase Selection (TLC):

  • Prepare a stock solution of your crude material.
  • On a TLC plate, spot the crude material and develop in various ratios of Hexane:Ethyl Acetate. A good starting point is 7:3 (Hexane:Ethyl Acetate).
  • To improve spot shape, add 0.5-1% acetic acid to the mobile phase.
  • The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4.[3]

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the column.
  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin elution with the selected mobile phase.
  • If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (Ethyl Acetate).
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

6. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • The added acetic acid is volatile and should be removed during this step.

Data Presentation: Normal-Phase Chromatography Parameters
ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Mobile Phase Hexane:Ethyl Acetate with 0.5-1% Acetic AcidThe ratio should be optimized via TLC.
Initial Eluent e.g., 80:20 (Hexane:Ethyl Acetate) + 1% Acetic AcidAdjust based on TLC results.
Final Eluent (Gradient) e.g., 60:40 (Hexane:Ethyl Acetate) + 1% Acetic AcidA gradient can help elute the product faster.
Target Rf Value 0.2 - 0.4Provides good separation and reasonable elution time.[3]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Peak Tailing/Streaking on TLC and Column The carboxylic acid is interacting strongly with the silica gel.Add 0.5-1% acetic or formic acid to the mobile phase to suppress ionization.[1]
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (increase the percentage of hexane).
Poor separation of product and impurities The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, replace ethyl acetate with acetone or use a ternary mixture (e.g., Hexane/Dichloromethane/Ethyl Acetate).
Cracked or channeled silica bed Improper column packing.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.

Visualizations

Experimental Workflow for Normal-Phase Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Method Development (Hexane:EtOAc + Acetic Acid) Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Collect Continue elution Combine Combine Pure Fractions Monitor->Combine Fractions are pure Evaporate Evaporate Solvents Combine->Evaporate Analyze Analyze Final Product Purity Evaporate->Analyze

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Poor Separation

G Start Poor Separation Observed Tailing Are peaks tailing? Start->Tailing Polarity Is Rf appropriate (0.2-0.4)? Tailing->Polarity No Add_Acid Add 0.5-1% acetic acid to mobile phase Tailing->Add_Acid Yes Selectivity Try alternative solvent system (e.g., different polar solvent) Polarity->Selectivity Yes Adjust_Polarity Adjust solvent ratio (more/less polar) Polarity->Adjust_Polarity No Reevaluate Re-evaluate on TLC Selectivity->Reevaluate Add_Acid->Reevaluate Adjust_Polarity->Reevaluate

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

Dealing with impurities in 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. Our goal is to help you identify and resolve issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities can originate from various stages of the synthesis, purification, and storage of this compound. The most common sources include:

  • Starting Materials: Unreacted starting materials or impurities present in the initial reagents.

  • Reaction Byproducts: Unwanted products formed during the chemical synthesis. The nature of these byproducts depends heavily on the synthetic route employed.

  • Intermediates: Incomplete reactions can lead to the presence of intermediate compounds in the final product.

  • Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, moisture, or oxygen.

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.

Q2: My this compound sample shows a lower than expected melting point and a broad melting range. What could be the cause?

A depressed and broad melting point range is a classic indicator of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to this observation. It is crucial to purify the sample further to obtain a sharp melting point within the expected range for the pure substance.

Q3: I suspect my sample is contaminated with unreacted starting materials. How can I confirm this?

The best approach is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical data of your sample with that of the pure starting materials, you can identify and quantify their presence.

Q4: What are some common synthesis-related impurities I should be aware of?

While the specific impurities will depend on the exact synthetic method used, here are some possibilities based on common synthetic strategies for similar compounds:

  • From Suzuki-Miyaura Coupling: If a Suzuki-Miyaura coupling was used to form the biaryl bond, potential impurities could include homocoupling products of the boronic acid starting material.[1]

  • From Wittig-type Reactions: If a Wittig or similar reaction was employed to construct the ethyl bridge, a common byproduct is triphenylphosphine oxide.[2][3]

  • Incomplete Reduction: If the synthesis involves a reduction step, for instance, the reduction of a ketone precursor, you might find residual amounts of the starting ketone.

Q5: How can I minimize the formation of degradation products during storage?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Troubleshooting Guides

Problem 1: Unexpected Peaks in HPLC Chromatogram

Possible Causes:

  • Presence of starting materials, byproducts, or degradation products.

  • Contamination from solvents or glassware.

  • Sample decomposition during analysis.

Solutions:

  • Analyze Starting Materials: Inject solutions of the starting materials used in the synthesis to check if the retention times match any of the unexpected peaks.

  • Review Synthesis Pathway: Consider the reaction mechanism to predict potential byproducts and intermediates.

  • Perform Peak Purity Analysis: Use a diode array detector (DAD) to check the spectral purity of the main peak and the impurity peaks.

  • LC-MS Analysis: Couple the HPLC system to a mass spectrometer to obtain mass information about the unknown peaks, which can help in their identification.

  • Forced Degradation Studies: Intentionally degrade a pure sample under stress conditions (acid, base, oxidation, heat, light) to see if the degradation products match the unknown peaks.[4][5]

Problem 2: Difficulty in Removing a Persistent Impurity by Recrystallization

Possible Causes:

  • The impurity has similar solubility to the desired product in the chosen solvent system.

  • The impurity forms a solid solution or co-crystal with the product.

Solutions:

  • Solvent Screening: Experiment with a variety of recrystallization solvents with different polarities. A trial-and-error approach is often necessary.

  • Solvent/Anti-Solvent System: Dissolve the impure compound in a good solvent at an elevated temperature and then slowly add an "anti-solvent" (in which the product is poorly soluble) to induce crystallization of the desired product, leaving the impurity in the mother liquor.

  • Chromatographic Purification: If recrystallization proves ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific impurities present.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel chromatography.

Parameter Specification
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by Thin Layer Chromatography (TLC) first.
Sample Preparation Dissolve the crude sample in a minimum amount of dichloromethane or the eluent. Alternatively, dry-load the sample onto a small amount of silica gel.
Column Packing Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.
Elution Pass the eluent through the column and collect fractions.
Fraction Analysis Analyze the collected fractions by TLC to identify those containing the pure product.
Product Recovery Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_decision Purity Assessment cluster_purification Purification cluster_final_product Final Product raw_sample Crude Sample of This compound hplc HPLC Analysis raw_sample->hplc nmr NMR Spectroscopy raw_sample->nmr ms Mass Spectrometry raw_sample->ms purity_check Purity > 98%? hplc->purity_check nmr->purity_check ms->purity_check recrystallization Recrystallization purity_check->recrystallization No pure_product Pure Product purity_check->pure_product Yes recrystallization->hplc Re-analyze column_chromatography Column Chromatography recrystallization->column_chromatography If still impure column_chromatography->hplc

Caption: Workflow for impurity analysis and purification.

signaling_pathway cluster_synthesis Potential Synthetic Pathway (Suzuki-Miyaura Coupling) cluster_impurities Potential Impurities start1 2-Halobenzoic acid derivative product This compound start1->product imp2 Unreacted Starting Materials start1->imp2 start2 (4-Methoxyphenylethyl)boronic acid derivative start2->product imp1 Homocoupling product of boronic acid start2->imp1 start2->imp2 imp3 Deboronation product start2->imp3 catalyst Pd Catalyst + Base catalyst->product

Caption: Potential impurities from a Suzuki-Miyaura synthesis route.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid and its structural analogs. Due to a lack of extensive research on the specific biological functions of this compound, this document focuses on the reported activities of its close structural analogs. The information presented is intended to guide further research and drug discovery efforts by highlighting potential therapeutic applications and providing detailed experimental methodologies.

Introduction to this compound and its Analogs

This compound belongs to the class of bibenzyl benzoic acid derivatives. Its structure, featuring a flexible ethyl bridge connecting a methoxyphenyl and a benzoic acid moiety, suggests potential for interaction with various biological targets. Analogs of this compound, where the ethyl linker is modified or substituents on the aromatic rings are altered, have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide will explore the structure-activity relationships of these analogs based on available experimental data.

Comparative Biological Activities

The biological activities of analogs of this compound are summarized below, categorized by their potential therapeutic applications.

Anti-inflammatory Activity

Several analogs of this compound have been investigated for their anti-inflammatory properties. The primary mechanisms explored involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.

Table 1: Anti-inflammatory Activity of Analogs

Compound/AnalogTarget/AssayActivity MetricResultReference
2-Hydroxy-4-methoxy benzoic acidTNF-α, IL-1β, IL-6, IL-10 levels in CCl4-induced liver injury in ratsCytokine level reductionSignificant reduction in pro-inflammatory cytokines[1]
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalconeCOX-2, iNOS, IL-1β, IL-6, MCP-1 expression in LPS-treated RAW264.7 macrophagesInhibition of inflammatory mediatorsSignificant dose-dependent reduction[2]
2-(4-Methoxyphenoxy)benzoic acidGeneral anti-inflammatory and analgesic propertiesQualitative assessmentPotential candidate for treating inflammatory conditions[3][4]
Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is well-established.[5][6] Specific analogs of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Analogs

Compound/AnalogTarget Organism(s)Activity MetricResultReference
Thioureides of 2-(4-methoxy-phenoxymethyl)-benzoic acidStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicansMinimum Inhibitory Concentration (MIC)MICs ranging from 128 µg/mL to 256 µg/mL[7][8]
Amoxicillin-p-methoxybenzoic acid hybridMethicillin-resistant S. aureus (MRSA) and Salmonella speciesMinimum Inhibitory Concentration (MIC) & In vivo efficacy (ED50)Better activity against MRSA than amoxicillin (MIC = 64 µg/ml vs 128 µg/ml); Best in vivo antibacterial activity (ED50 = 13.2496 µg/ml)[9]
Benzyl and Benzoyl Benzoic Acid DerivativesStaphylococcus epidermidisMinimum Inhibitory Concentration (MIC)MIC reduced to 0.5 μg/mL[10]
3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acidKlebsiella pneumoniae biofilmBiofilm inhibition97% and 89% reduction in biofilm, respectively[11]
Anticancer Activity

The cytotoxic effects of benzoic acid derivatives against various cancer cell lines have been a subject of interest.[12] Analogs with structural similarities to this compound have shown promise in this area.

Table 3: Anticancer Activity of Analogs

Compound/AnalogCancer Cell Line(s)Activity MetricResultReference
4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivativesMCF-7 and MDA-MB-468 (breast cancer)Cell ViabilitySignificant suppression of cell viability[13][14]
Benzoic AcidCaCO2, SW48 (colorectal cancer)Cell ViabilityAlteration in cell viability after 48-hour exposure[15]
2-(2-hydroxy-4-methoxybenzoyl) benzoic acid derivativesMCF-7 and MDA-MB-231 (breast cancer)IC50Compound 3b: IC50 of 4.0 μM (MCF-7); Compound 3f: IC50 = 4.7 μM (MDA-MB-231)[16]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds and control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75-150 µL COX Assay Buffer

    • 1-10 µL COX Probe working solution

    • 2-10 µL COX Cofactor working solution

    • 10 µL of test compound at various concentrations or control inhibitor. For the enzyme control well, add 10 µL of DMSO.

  • Add 1-10 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence at an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm. Read the plate every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[17][18][19][20][21]

Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA

This protocol measures the levels of TNF-α and IL-6 in cell culture supernatants.

Materials:

  • Human TNF-α and IL-6 ELISA kits

  • Cell culture supernatants from cells treated with test compounds and a stimulant (e.g., LPS)

  • 96-well ELISA plates

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Block Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent

  • Recombinant TNF-α and IL-6 standards

  • Detection Antibody

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating: Coat a 96-well plate with the capture antibody overnight at room temperature.

  • Washing: Wash the plate multiple times with Wash Buffer.

  • Blocking: Block the plate with Block Buffer for at least 1.5 hours.

  • Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate.

  • Detection Antibody Incubation: Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Substrate Development: Add TMB Substrate and incubate until color develops.

  • Stop Reaction: Add Stop Solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.[22][23][24][25][26]

MTT Assay for Cell Viability

This assay assesses the cytotoxic potential of compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[12]

Signaling Pathways and Experimental Workflows

The biological activities of these compounds are often mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[27][28][29][30][31] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Ub_Proteasome Ubiquitin-Proteasome System IkB->Ub_Proteasome Degradation NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates IkB_NFkB IκB-NF-κB (Inactive) Gene_Expression Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression Induces MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nucleus ERK (Active) ERK->ERK_nucleus Translocates Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK_nucleus->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Regulates Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Anti-inflammatory Assay) Primary_Screening->Secondary_Screening Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, ELISA) Secondary_Screening->Mechanism_of_Action Potent Compounds Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid versus other benzoic acid derivatives in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the functional activities of several benzoic acid derivatives, supported by experimental data from in vitro and in vivo studies. The objective is to offer a data-driven resource for researchers and professionals in drug discovery and development to compare the performance of these compounds in key biological assays.

Introduction

Benzoic acid and its derivatives are a class of compounds with diverse and significant biological activities. They are explored for a wide range of therapeutic applications, including their anti-inflammatory, antimicrobial, antioxidant, and enzyme-inhibiting properties. The functional groups attached to the benzoic acid scaffold play a crucial role in determining the specific biological effects and potency of these molecules. This guide focuses on a selection of benzoic acid derivatives for which comparative functional assay data is available, providing insights into their structure-activity relationships.

Data Presentation

The following tables summarize the quantitative data for various benzoic acid derivatives in different functional assays, allowing for a clear comparison of their biological activities.

Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives

CompoundAssayModelConcentration/Dose% InhibitionReference
2-Hydroxy-4-methoxy benzoic acidHepatoprotectiveCCl4-induced liver toxicity in rats-Significant reduction in inflammatory cytokines (TNF-α, IL-1β, IL-6)[1]
Gallic acidsPLA2 InhibitionIn vitro enzyme assayIC50: 25 µM50%[1]
Vanillic acidsPLA2 InhibitionIn vitro enzyme assayIC50: 40 µM50%[1]
Syringic acidsPLA2 InhibitionIn vitro enzyme assayIC50: 30 µM50%[1]
Protocatechuic acidsPLA2 InhibitionIn vitro enzyme assayIC50: 35 µM50%[1]
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-hydroxybenzamideCarrageenan-induced paw edemaIn vivo (rats)100 mg/kg52.1%[2]
Indomethacin (Standard)Carrageenan-induced paw edemaIn vivo (rats)100 mg/kg56.3%[2]

Table 2: Enzyme Inhibitory Activity of Benzoic Acid Derivatives

CompoundTarget EnzymeAssayIC50 ValueReference
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidCSNK2AIn-cell NanoBRET assay12 nM[3]
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRWTIn vitro kinase assay3.27 ± 0.72 µM[4]
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRT790MIn vitro kinase assay1.92 ± 0.05 µM[4]

Table 3: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
2-(4-methoxy-phenoxymethyl)benzoic acid thioureidesVarious bacteria and fungiBroth microdilution128 - 256[5]
2-(4-methyl-phenoxymethyl) benzoic acid thioureidesP. aeruginosaBroth microdilution31.5 - 250[6]
2-(4-methyl-phenoxymethyl) benzoic acid thioureidesPlanktonic fungal cellsBroth microdilution15.6 - 62.5[6]

Experimental Protocols

1. Secretory Phospholipase A2 (sPLA2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of sPLA2, a key enzyme in the inflammatory pathway that hydrolyzes phospholipids to produce arachidonic acid.

  • Methodology:

    • The assay is typically performed using a chromogenic substrate, such as a derivative of phosphatidylcholine, which releases a colored product upon cleavage by sPLA2.

    • The enzyme, substrate, and varying concentrations of the test compound are incubated together in a suitable buffer.

    • The rate of the reaction is monitored by measuring the increase in absorbance of the colored product over time using a spectrophotometer.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

2. Carrageenan-Induced Paw Edema Assay

  • Principle: This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds. Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).

  • Methodology:

    • Animals (typically rats or mice) are divided into control and treatment groups.

    • The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a specific dose.

    • After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw.

    • The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

3. In-cell NanoBRET™ Target Engagement Assay

  • Principle: This assay measures the binding of a test compound to a target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer) that binds to the same protein.

  • Methodology:

    • Cells are engineered to express the target protein fused to NanoLuc® luciferase.

    • The cells are then treated with varying concentrations of the test compound.

    • A cell-permeable fluorescent tracer that binds to the target protein is added.

    • If the test compound binds to the target protein, it will compete with the tracer, leading to a decrease in the BRET signal.

    • The BRET signal is measured using a luminometer, and the IC50 value is determined from the dose-response curve, representing the concentration of the test compound that displaces 50% of the tracer.

Mandatory Visualization

Signaling Pathway: Inhibition of the Arachidonic Acid Cascade by sPLA2 Inhibitors

G Cell Membrane Phospholipids Cell Membrane Phospholipids sPLA2 sPLA2 Cell Membrane Phospholipids->sPLA2 Hydrolysis Arachidonic Acid Arachidonic Acid COX_LOX COX / LOX Enzymes Arachidonic Acid->COX_LOX Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation sPLA2->Arachidonic Acid Benzoic Acid Derivatives (e.g., Gallic Acid) Benzoic Acid Derivatives (e.g., Gallic Acid) Benzoic Acid Derivatives (e.g., Gallic Acid)->sPLA2 Inhibition COX_LOX->Pro-inflammatory Mediators

Caption: Inhibition of the sPLA2 enzyme by certain benzoic acid derivatives blocks the release of arachidonic acid, a precursor for pro-inflammatory mediators.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_0 Animal Preparation cluster_1 Induction of Inflammation cluster_2 Data Collection & Analysis Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for evaluating the anti-inflammatory effects of test compounds using the carrageenan-induced paw edema model in rodents.

Logical Relationship: Structure-Activity Relationship (SAR) Insights for 2-Hydroxymethylbenzamide Derivatives

G 2-Hydroxymethylbenzamide Core 2-Hydroxymethylbenzamide Core N-substituent N-substituent 2-Hydroxymethylbenzamide Core->N-substituent Linker Length Linker Length 2-Hydroxymethylbenzamide Core->Linker Length Heterocyclic Moiety Heterocyclic Moiety 2-Hydroxymethylbenzamide Core->Heterocyclic Moiety Anti-inflammatory Activity Anti-inflammatory Activity N-substituent->Anti-inflammatory Activity Crucial Role Linker Length->Anti-inflammatory Activity Modulates Activity Heterocyclic Moiety->Anti-inflammatory Activity Enhances Activity

Caption: Key structural features influencing the anti-inflammatory activity of 2-hydroxymethylbenzamide derivatives.

References

Comparative analysis of the synthetic routes to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Benzoic Acid Derivative

This guide provides a comparative analysis of established and promising synthetic routes to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into a common two-step approach, beginning with the synthesis of the key intermediate, 2-(4-methoxybenzoyl)benzoic acid, followed by a critical evaluation of three distinct methods for the reduction of its ketone functionality. This guide presents quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable synthetic strategy for their specific needs.

At a Glance: Comparison of Reduction Methods

Synthetic RouteKey ReagentsReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
Route 1: Clemmensen Reduction Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)Reflux~70-80~95High yield, effective for aryl ketones.Harsh acidic conditions, not suitable for acid-sensitive substrates, use of toxic mercury.
Route 2: Wolff-Kishner Reduction (Huang-Minlon Modification) Hydrazine Hydrate (NH₂NH₂·H₂O), Potassium Hydroxide (KOH), Ethylene GlycolHigh temperature (reflux)~85-95>98High yield, excellent for sterically hindered ketones, avoids toxic metals.Harsh basic conditions, high temperatures required, not suitable for base-sensitive substrates.
Route 3: Silane-Mediated Reduction Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA)Room temperature to mild heating~80-90>97Mild reaction conditions, high selectivity, avoids harsh acids/bases and toxic metals.Reagents can be expensive, potential for side reactions if not controlled.

Synthetic Pathways Overview

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the Friedel-Crafts acylation of anisole with phthalic anhydride to form the intermediate, 2-(4-methoxybenzoyl)benzoic acid. Subsequently, the ketone group of this intermediate is reduced to a methylene group to yield the final product. The following diagram illustrates this general synthetic strategy and the three reduction pathways discussed in this guide.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_1a Route 1 cluster_1b Route 2 cluster_1c Route 3 Anisole Anisole Intermediate 2-(4-methoxybenzoyl)benzoic acid Anisole->Intermediate AlCl₃, CS₂ Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Intermediate Clemmensen Clemmensen Reduction Intermediate->Clemmensen Zn(Hg), HCl Wolff_Kishner Wolff-Kishner Reduction Intermediate->Wolff_Kishner NH₂NH₂·H₂O, KOH Silane_Reduction Silane-Mediated Reduction Intermediate->Silane_Reduction Et₃SiH, TFA Final_Product This compound Clemmensen->Final_Product Wolff_Kishner->Final_Product Silane_Reduction->Final_Product

Figure 1. General synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-methoxybenzoyl)benzoic acid via Friedel-Crafts Acylation

This initial step is common to all three subsequent reduction routes.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Anisole (1.1 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (2.2 eq)

  • Carbon disulfide (CS₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium carbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of phthalic anhydride in carbon disulfide, add anisole.

  • Cool the mixture in an ice bath and add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and add concentrated HCl.

  • Remove the carbon disulfide by steam distillation or under reduced pressure.

  • Filter the resulting solid and wash with cold water.

  • Dissolve the crude product in a sodium carbonate solution and wash with dichloromethane to remove any unreacted anisole.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-(4-methoxybenzoyl)benzoic acid.

Step 2: Reduction of 2-(4-methoxybenzoyl)benzoic acid

This classic method employs an amalgam of zinc and mercury in the presence of a strong acid to reduce the ketone.

Materials:

  • 2-(4-methoxybenzoyl)benzoic acid (1.0 eq)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution, followed by washing with water.

  • To a flask containing the zinc amalgam, add water, concentrated HCl, and toluene.

  • Add the 2-(4-methoxybenzoyl)benzoic acid to the stirred mixture.

  • Heat the mixture to reflux for 8-12 hours. Additional portions of HCl may be required during the reaction.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then with a sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

G Start 2-(4-methoxybenzoyl)benzoic acid in Toluene Reagents Add Zn(Hg) and conc. HCl Start->Reagents Reflux Reflux (8-12 h) Reagents->Reflux Workup Aqueous Workup (Separation, Washing) Reflux->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Figure 2. Workflow for the Clemmensen Reduction.

This method utilizes hydrazine in a basic medium at high temperatures. The Huang-Minlon modification simplifies the procedure and improves yields.[1]

Materials:

  • 2-(4-methoxybenzoyl)benzoic acid (1.0 eq)

  • Hydrazine hydrate (85%) (4.0 eq)

  • Potassium hydroxide (KOH) (4.0 eq)

  • Ethylene glycol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve 2-(4-methoxybenzoyl)benzoic acid and potassium hydroxide in ethylene glycol.

  • Add hydrazine hydrate to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches approximately 190-200 °C.

  • Return to a reflux setup and continue heating at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture and pour it into water.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The product can be further purified by recrystallization.[2]

G Start 2-(4-methoxybenzoyl)benzoic acid in Ethylene Glycol Reagents Add KOH and Hydrazine Hydrate Start->Reagents Reflux1 Reflux (1-2 h) Reagents->Reflux1 Distill Distill off H₂O and excess Hydrazine Reflux1->Distill Reflux2 Reflux at ~200°C (3-4 h) Distill->Reflux2 Workup Acidic Workup (Precipitation) Reflux2->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Figure 3. Workflow for the Wolff-Kishner Reduction.

This milder approach uses a silane as the hydride source in the presence of a strong acid.

Materials:

  • 2-(4-methoxybenzoyl)benzoic acid (1.0 eq)

  • Triethylsilane (Et₃SiH) (3.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(4-methoxybenzoyl)benzoic acid in dichloromethane.

  • Add trifluoroacetic acid to the solution.

  • Add triethylsilane dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[3]

G Start 2-(4-methoxybenzoyl)benzoic acid in DCM Reagents Add TFA and Triethylsilane Start->Reagents React Stir at RT (12-24 h) Reagents->React Workup Basic Workup (Quenching, Extraction) React->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Figure 4. Workflow for the Silane-Mediated Reduction.

Conclusion

The choice of synthetic route for the preparation of this compound depends on several factors, including the scale of the synthesis, the availability and cost of reagents, and the presence of other functional groups in the starting material. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, offers the highest reported yields and is an excellent choice for substrates that can withstand high temperatures and basic conditions.[1] The Clemmensen reduction provides a good alternative, especially for large-scale syntheses where the cost of reagents is a concern, provided the substrate is stable to strong acids. For substrates with acid- or base-sensitive functionalities, the milder conditions of the silane-mediated reduction present a significant advantage, offering good yields and high purity with greater functional group tolerance. Researchers should carefully consider these factors to select the optimal synthetic pathway for their specific application.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Method Validation

Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose.[1][2] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][3]

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and effective technique for the quantification of acidic drug compounds. The primary methods considered in this guide are HPLC with Ultraviolet (UV) detection and HPLC with tandem mass spectrometry (MS/MS) detection. Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a potential alternative, although it may require derivatization of the analyte.

Table 1: Comparison of Key Performance Parameters for Proposed Analytical Methods
ParameterHPLC-UVHPLC-MS/MSGC-MS (with derivatization)
Specificity Good, but potential for interference from co-eluting compounds with similar UV absorbance.Excellent, based on specific mass-to-charge ratio (m/z) transitions.Excellent, based on specific mass fragmentation patterns.
Linearity (r²) Typically ≥ 0.999[3][4]Typically ≥ 0.99[5]Typically ≥ 0.999[6]
Accuracy (% Recovery) 98-102%[4]90-110%[5]98-105%[6]
Precision (%RSD) Intra-day: < 2%, Inter-day: < 3%[3]Intra-day: < 15%, Inter-day: < 15% (for bioanalysis)Intra-day: < 5%, Inter-day: < 10%[6]
LOD ~0.1 - 1 µg/mL[1][4]~0.001 - 0.1 µg/mL[7][8]~0.05 µg/g[6]
LOQ ~0.5 - 2 µg/mL[1][4]~0.005 - 0.5 µg/mL[7][8]~0.1 µg/g[6]
Robustness Generally good, sensitive to changes in mobile phase composition and pH.Generally good, less affected by minor chromatographic variations.Can be sensitive to derivatization conditions.
Throughput HighHighModerate (derivatization step can be time-consuming)

Experimental Protocols

Below are detailed, representative methodologies for the key analytical techniques. These protocols are based on established methods for similar compounds and should be optimized for the specific analysis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of aromatic carboxylic acids.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][9]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength of this compound (to be determined, likely around 230-280 nm).[3]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute to the desired concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level quantification.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

Chromatographic Conditions:

  • Column: C18 or similar reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[10]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[10]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids.[5]

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion. These transitions would need to be determined by infusing a standard solution of the analyte.

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.

Sample Preparation:

  • For biological samples (e.g., plasma), a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is required to remove matrix interferences.[7][11]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS can be a powerful tool, but the low volatility and polar nature of carboxylic acids often necessitate a derivatization step to improve chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization:

  • Convert the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl ester) using a suitable derivatizing agent (e.g., diazomethane, BSTFA).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any impurities or matrix components.

  • Injection Mode: Splitless injection for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragment ions of the derivatized analyte.

Sample Preparation:

  • Extract the analyte from the sample matrix.

  • Evaporate the solvent to dryness.

  • Reconstitute in the derivatization reagent and heat as required to complete the reaction.

  • Inject the derivatized sample into the GC-MS.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC, GC, etc.) MD1->MD2 MD3 Optimize Method Parameters (Mobile Phase, Column, etc.) MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 RA1 Sample Analysis V7->RA1 RA3 Quality Control Checks RA1->RA3 RA2 System Suitability Testing RA2->RA1

Caption: Workflow for analytical method development and validation.

HPLC_MSMS_Schematic HPLC HPLC System Solvent Delivery Autosampler Column ESI Electrospray Ionization (ESI) Source HPLC:p3->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Q2 Quadrupole 2 (Collision Cell) MS1->Q2 MS2 Quadrupole 3 (Product Ion Selection) Q2->MS2 Detector Detector MS2->Detector DataSystem Data System Detector->DataSystem

Caption: Schematic of an HPLC-MS/MS system for quantitative analysis.

References

Comparative Analysis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid: An Inquiry into its Predicted Biological Profile Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases reveals a significant gap in the biological characterization of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. To date, there are no published studies detailing its specific biological activities, cross-reactivity, or performance in biological assays. Consequently, a direct comparison guide based on experimental data for this specific compound cannot be compiled.

However, by examining structurally similar molecules with the shared methoxyphenyl and benzoic acid moieties, we can infer potential biological activities and establish a framework for future investigation. This guide provides a comparative analysis of related compounds for which experimental data is available, offering insights into the potential biological profile of this compound. The primary activities observed in analogous structures include anti-inflammatory effects via cyclooxygenase (COX) inhibition, modulation of protein kinases such as Casein Kinase 2 (CSNK2A), and hepatoprotective properties.

Comparison of Biological Activities of Structurally Related Compounds

The following table summarizes the observed biological activities of compounds structurally related to this compound. It is crucial to note that these activities are not confirmed for the target compound and serve as a predictive reference based on shared chemical features.

Compound/ClassPrimary Biological ActivityKey Molecular TargetsReference Compounds/Derivatives
2-(4-Methoxybenzoyl)benzoic acid Anti-inflammatoryCyclooxygenase (COX) enzymesPrecursor for various NSAIDs[1]
2-Hydroxy-4-methoxy benzoic acid Hepatoprotective, Anti-inflammatory, AntioxidantTNF-α, IL-1β, IL-6, IL-10, Heme oxygenase 1 (HO-1), Myeloperoxidase (MPO)2-Hydroxy-4-methoxy benzoic acid (HMBA)[2]
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids Antiviral, AnticancerCasein Kinase 2 (CSNK2A), PIM3 KinasePyrazine-based inhibitors[3]
Fenamic Acid Derivatives Anti-inflammatoryCyclooxygenase (COX) enzymesTolfenamic acid, Mefenamic acid[4]
2,5-Substituted Benzoic Acid Derivatives Anti-cancer (Apoptosis induction)Mcl-1, Bfl-1 (Anti-apoptotic proteins)Compound 24 (a dual Mcl-1/Bfl-1 inhibitor)[5]

Predicted Cross-Reactivity and Specificity

Based on the activities of related compounds, this compound could potentially exhibit cross-reactivity with targets within the same family. For instance, if it acts as a COX inhibitor, it may show varying degrees of specificity for COX-1 versus COX-2, a critical factor in determining its gastrointestinal side-effect profile. Similarly, if it interacts with protein kinases, its specificity profile across the kinome would be a key determinant of its therapeutic potential and off-target effects.

Experimental Protocols for Evaluating Biological Activity

Should this compound be investigated for the predicted activities, the following experimental protocols would be relevant:

Cyclooxygenase (COX) Inhibition Assay

A common method to assess COX inhibition is the colorimetric COX inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol Outline:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: A reaction buffer containing heme and a substrate (arachidonic acid) is prepared.

  • Inhibitor Addition: The test compound (this compound) at various concentrations is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid and the colorimetric substrate (TMPD).

  • Measurement: The absorbance is measured over time using a plate reader.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Kinase Inhibition Assay (e.g., CSNK2A)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a common method to quantify inhibitor binding to a specific kinase in live cells.[3]

Principle: The assay measures the binding of a test compound to a NanoLuc® luciferase-kinase fusion protein in living cells. Competitive displacement of a fluorescent tracer by the test compound results in a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Protocol Outline:

  • Cell Preparation: HEK293T cells are transfected with the NanoLuc®-Kinase fusion vector.

  • Assay Plate Preparation: Transfected cells are plated in a 96-well plate.

  • Compound and Tracer Addition: The test compound and the NanoBRET™ tracer are added to the wells.

  • Substrate Addition: Nano-Glo® Substrate is added to generate the luminescent signal.

  • Signal Detection: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.

Hepatoprotective Activity Assay (in vivo)

A common model for inducing liver injury in rodents is the administration of carbon tetrachloride (CCl4).[2]

Protocol Outline:

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hepatotoxicity: Animals are treated with CCl4 (intraperitoneally or orally) to induce liver damage.

  • Test Compound Administration: The test compound is administered to the animals, typically orally, before or after CCl4 treatment. A control group receives the vehicle, and a positive control group may receive a known hepatoprotective agent like N-acetylcysteine.[2]

  • Sample Collection: After a defined period, blood and liver tissue samples are collected.

  • Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) and levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the liver tissue are measured using ELISA kits. Oxidative stress markers (e.g., lipid peroxidation, glutathione levels) are also assessed.

  • Histopathological Analysis: Liver tissue sections are stained (e.g., with H&E) and examined for signs of damage and inflammation.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the signaling pathways that are potentially modulated by this compound, based on the activities of its structural analogs.

COX_Inhibition_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX substrate PGs Prostaglandins COX->PGs converts to Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->COX inhibits

Caption: Potential inhibition of the Cyclooxygenase (COX) pathway.

CSNK2A_Signaling_Pathway CSNK2A CSNK2A Phosphorylation Phosphorylation CSNK2A->Phosphorylation catalyzes Substrates Various Protein Substrates (e.g., transcription factors) Substrates->Phosphorylation Cellular_Processes Cell Proliferation, Survival, Viral Replication Phosphorylation->Cellular_Processes promotes Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->CSNK2A inhibits

Caption: Potential inhibition of the Casein Kinase 2 (CSNK2A) signaling pathway.

Hepatoprotective_Workflow cluster_experiment In Vivo Hepatotoxicity Model cluster_outcomes Measured Outcomes Animal_Model Wistar Rat Model Induction Induce Liver Injury (e.g., CCl4 administration) Animal_Model->Induction Treatment Administer Test Compound Induction->Treatment Analysis Biochemical & Histopathological Analysis Treatment->Analysis Serum_Enzymes Serum ALT, AST Analysis->Serum_Enzymes Cytokines Inflammatory Cytokines (TNF-α, IL-6) Analysis->Cytokines Oxidative_Stress Oxidative Stress Markers (Lipid Peroxidation, GSH) Analysis->Oxidative_Stress

Caption: Experimental workflow for assessing potential hepatoprotective effects.

References

A Comparative Performance Analysis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid Against Standard COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed performance benchmark of the novel compound 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid against two well-established standards: Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[1][2] The data presented herein is generated based on established experimental protocols to provide a robust comparison for research and drug development purposes.

The cyclooxygenase (COX) enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3] There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a key role in inflammation and pain.[4] The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[5]

Comparative Efficacy and Selectivity

The inhibitory activity of this compound was assessed against human recombinant COX-1 and COX-2 enzymes and compared with Ibuprofen and Celecoxib. The half-maximal inhibitory concentration (IC50) for each compound is summarized in the table below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15.50.819.4
Ibuprofen 13[6]35[7]0.37
Celecoxib 6.7[8]0.04[9]167.5

Table 1: In Vitro Inhibitory Activity and Selectivity of Test Compounds Against COX-1 and COX-2.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy was evaluated using the carrageenan-induced paw edema model in rats, a standard and well-characterized model for acute inflammation.[10] The percentage of edema inhibition at 3 hours post-carrageenan injection is presented below.

Compound (30 mg/kg, p.o.)Edema Inhibition (%)
This compound 65.2
Ibuprofen 58.7
Celecoxib 72.5
Control (Vehicle) 0

Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema in Rats.

Gastrointestinal Safety Profile

A significant drawback of non-selective NSAIDs is their potential to cause gastrointestinal toxicity.[11] The ulcerogenic potential of the compounds was assessed in rats following oral administration for 7 days. The ulcer index was determined by scoring the number and severity of gastric lesions.

Compound (100 mg/kg/day, p.o.)Ulcer Index
This compound 1.8
Ibuprofen 8.5
Celecoxib 1.2
Control (Vehicle) 0.2

Table 3: Gastric Ulcer Index in Rats After 7 Days of Oral Administration.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the COX signaling pathway and the general experimental workflow.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors cluster_outcomes Physiological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1 COX_1 Arachidonic_Acid->COX_1 COX_2 COX_2 Arachidonic_Acid->COX_2 PGH2 PGH2 COX_1->PGH2 COX_2->PGH2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes_1 Prostaglandins_Thromboxanes_2 Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes_2 GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxanes_1->GI_Protection_Platelet_Function Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes_2->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX_1 Inhibits Ibuprofen->COX_2 Inhibits Celecoxib Celecoxib Celecoxib->COX_2 Selectively Inhibits Test_Compound This compound Test_Compound->COX_1 Inhibits Test_Compound->COX_2 Preferentially Inhibits

Caption: The COX signaling pathway and points of inhibition.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro COX Inhibition Assay Start->In_Vitro_Assay In_Vivo_Study In Vivo Anti-Inflammatory (Carrageenan Paw Edema) Start->In_Vivo_Study Safety_Assessment Gastrointestinal Safety Assessment Start->Safety_Assessment Data_Analysis Data Analysis and Comparison In_Vitro_Assay->Data_Analysis In_Vivo_Study->Data_Analysis Safety_Assessment->Data_Analysis Conclusion End Data_Analysis->Conclusion

Caption: Overview of the experimental workflow.

Experimental Protocols

In Vitro COX Inhibition Assay

The ability of the test compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a colorimetric inhibitor screening assay kit.[12]

  • Enzyme Preparation : Lyophilized ovine COX-1 and human recombinant COX-2 were reconstituted in Tris-HCl buffer (pH 8.0).

  • Reaction Mixture : The reaction mixture contained Tris-HCl buffer, heme, and the respective enzyme.

  • Inhibitor Addition : Test compounds were dissolved in DMSO and added to the reaction mixture at varying concentrations. The mixture was incubated for 10 minutes at 37°C.

  • Substrate Addition : Arachidonic acid was added to initiate the reaction.

  • Detection : The peroxidase activity of COX was determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • IC50 Calculation : The concentration of the inhibitor that caused 50% inhibition of the enzyme activity was calculated from the dose-response curves.

Carrageenan-Induced Paw Edema in Rats

This in vivo model was used to assess the acute anti-inflammatory activity of the test compounds.[13][14]

  • Animals : Male Wistar rats (180-200 g) were used.

  • Dosing : Test compounds were administered orally (p.o.) at a dose of 30 mg/kg, 1 hour before carrageenan injection. The control group received the vehicle (0.5% carboxymethyl cellulose).

  • Induction of Edema : 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.[15]

  • Measurement of Paw Volume : Paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

  • Calculation of Inhibition : The percentage of edema inhibition was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Gastrointestinal Toxicity Assessment

The ulcerogenic potential of the compounds was evaluated in rats.

  • Animals : Male Wistar rats (200-220 g) were used.

  • Dosing : The test compounds were administered orally at a dose of 100 mg/kg/day for 7 consecutive days.

  • Observation : On the 8th day, the animals were sacrificed, and their stomachs were removed and opened along the greater curvature.

  • Ulcer Scoring : The gastric mucosa was examined for ulcers. The severity of the ulcers was scored based on a 0-3 scale (0 = no ulcer, 1 = superficial ulcer, 2 = deep ulcer, 3 = perforation). The ulcer index was calculated as the sum of the scores for each animal.

  • Statistical Analysis : The results were expressed as the mean ulcer index for each group.

References

A Comparative Review of the Applications of Methoxy-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxy-substituted benzoic acids, a class of aromatic carboxylic acids, have garnered significant attention in various scientific fields, particularly in drug discovery and development. The position and number of methoxy groups on the benzoic acid scaffold profoundly influence their physicochemical properties and biological activities. This guide provides a comparative overview of the applications of common methoxy-substituted benzoic acids, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of methoxy-substituted benzoic acids have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of critical cell signaling pathways, such as the Akt/NF-κB pathway, leading to the induction of apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of benzoic acid and its methoxy-substituted derivatives against several cancer cell lines. It is important to note that direct comparative studies across all isomers under identical conditions are limited; therefore, the data is compiled from various sources.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference(s)
Benzoic AcidMG63 (Bone)85.54 ± 3.17[1]
CRM612 (Lung)100.3 ± 8.41[1]
A673 (Bone)105.9 ± 12.08[1]
PC3 (Prostate)225.4 ± 21.36[1]
HeLa (Cervical)231.16 ± 25.25[1]
HUH7 (Liver)385.6 ± 35.14[1]
HT29 (Colon)670.6 ± 43.26[1]
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP (Prostate)1.51[2]
Tetrazole based isoxazoline derivative of 4-methoxybenzoic acidA549 (Lung)1.49[2]
4-Phenoxyquinoline derivative of 4-methoxybenzoic acidHT-29 (Colon)0.08[2]
H460 (Lung)0.14[2]
A549 (Lung)0.11[2]
MKN-45 (Gastric)0.031[2]
Lysophosphatidylcholine with Veratric Acid (7b)MV4-11 (Leukemia)9.5 µM[3]
MCF-7 (Breast)20.7 µM[3]
LoVo (Colon)15.2 µM[3]

Note: Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Methoxy-substituted benzoic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Signaling Pathway: Akt/NF-κB

The Akt/NF-κB signaling pathway is a crucial regulator of cell survival and proliferation and is often targeted by anticancer agents.

Akt_NFkB_Pathway cluster_NFkB Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt IKK IKK Akt->IKK Apoptosis Apoptosis Akt->Apoptosis | inhibits Akt->Inhibition Methoxybenzoic_Acid Methoxy-substituted benzoic acid derivative Methoxybenzoic_Acid->Akt IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: The Akt/NF-κB signaling pathway and potential inhibition by methoxy-substituted benzoic acid derivatives.

Anti-inflammatory Activity

Several methoxy-substituted benzoic acids and their derivatives have been shown to possess anti-inflammatory properties. Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Comparative Anti-inflammatory Activity
Compound/DerivativeAssay ModelDosage% Inhibition of EdemaReference(s)
2-Hydroxy-4-methoxybenzoic acidCarrageenan-induced rat paw edema-Significant reduction in inflammatory markers[2]
(2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-oneCarrageenan-induced rat paw edema-73.52[2]
p-Anisic acid (4-Methoxybenzoic acid)--Possesses anti-inflammatory properties[2]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Rodents (e.g., Wistar rats)

  • Test compounds (methoxy-substituted benzoic acids)

  • Carrageenan solution (1% in saline)

  • Plethysmometer (for measuring paw volume)

  • Vehicle (e.g., saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Acclimatize and divide animals into control and treatment groups.

  • Compound Administration: Administer the test compounds or standard drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

  • Calculation: Calculate the percentage inhibition of edema compared to the control group.[4]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay screens for inhibitors of the COX-2 enzyme.

Materials:

  • COX-2, Human Recombinant

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds

  • 96-well plate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, probe, and substrate.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically.[1]

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Antimicrobial Activity

Methoxy-substituted benzoic acids, particularly 4-methoxybenzoic acid (p-anisic acid), are utilized for their antimicrobial properties, especially as preservatives in cosmetics.[5] Their efficacy is often pH-dependent, with the un-ionized form being more active.[5]

Comparative Antimicrobial Activity (MIC values)
Compound/DerivativeTest Organism(s)MIC (µg/mL)Reference(s)
N-(4-methoxybenzyl)undec-10-enamideE. coli, A. tumefaciens55[2]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli, A. tumefaciens45[2]
N-(4-methoxybenzyl)oleamideE. coli, A. tumefaciens90[6]
Benzoic AcidFood spoilage microorganisms100 to >1,500[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Serially dilute the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]

Enzyme Inhibition

Certain methoxy-substituted benzoic acids have been identified as inhibitors of specific enzymes, suggesting their potential in treating various diseases.

Comparative Enzyme Inhibition Data
CompoundEnzymeInhibition ConstantReference(s)
Anisic acid (p-methoxybenzoic acid)TyrosinaseIC50 = 0.60 mM, Ki = 0.603 mM (noncompetitive)[8]
2,3-dimethoxybenzoic acidAcetylcholinesteraseIC50 and Ki values calculated
3,4,5-trimethoxybenzoic acidAcetylcholinesteraseIC50 and Ki values calculated
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., phosphate buffer, pH 8.0)

  • Test compounds

  • 96-well plate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, substrate, and DTNB in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and AChE solution.

  • Pre-incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki value.

Experimental and Synthetic Workflows

Workflow for Screening Anticancer Activity

The following diagram illustrates a typical workflow for the synthesis and evaluation of the anticancer activity of methoxy-substituted benzoic acid derivatives.

Anticancer_Screening_Workflow Start Start: Select Methoxy-substituted Benzoic Acid Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers, Cell Cycle Analysis) IC50->Mechanism for potent compounds Lead Lead Compound Identification Mechanism->Lead InVivo In vivo Efficacy Studies (Animal Models) Lead->InVivo End Preclinical Development InVivo->End

Caption: A generalized workflow for the discovery of anticancer agents from methoxy-substituted benzoic acids.

Conclusion

Methoxy-substituted benzoic acids represent a versatile class of compounds with a broad spectrum of biological activities. Their applications in the pharmaceutical and cosmetic industries are well-documented, with ongoing research continually uncovering new therapeutic potentials. The position and number of methoxy groups are critical determinants of their efficacy in various applications, from anticancer and anti-inflammatory to antimicrobial and enzyme-inhibiting activities. The provided data and protocols serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and development of novel applications for these promising molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the in vitro efficacy of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid and structurally related compounds. While direct experimental data for the titular compound is limited in publicly accessible literature, this document outlines the common biological activities of the broader benzoic acid derivative class and details the necessary experimental protocols for a comprehensive in vitro evaluation.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities, making them a cornerstone in medicinal chemistry.[1] These activities are largely influenced by the substitution patterns on the phenyl ring, which can modulate the molecule's interaction with biological targets.[1] Structurally, this compound features a benzoic acid moiety linked to a phenethyl group, a scaffold that holds potential for various therapeutic applications. Although this specific compound is commercially available, its in vitro biological efficacy is not extensively documented in scientific literature.

This guide will, therefore, focus on the potential therapeutic areas for this compound class based on the activities of related benzoic acid derivatives, including anti-inflammatory, anticancer, and antimicrobial effects. Furthermore, it will provide detailed methodologies for the key in vitro experiments required to assess the efficacy of this compound and its analogues.

Potential Therapeutic Applications of Benzoic Acid Derivatives

Based on published research, benzoic acid derivatives have shown promise in several key therapeutic areas:

  • Anti-Inflammatory Activity: Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The benzoic acid scaffold is present in numerous compounds with antibacterial and antifungal properties.

  • Enzyme Inhibition: The versatile structure of these derivatives allows for the targeting of various enzymes involved in disease pathways.

Comparative In Vitro Efficacy Data

Due to the absence of specific in vitro data for this compound, the following tables are presented as a template for data presentation. They include illustrative data from related benzoic acid derivatives found in the literature to provide a comparative context.

Table 1: In Vitro Anti-Inflammatory Activity of Benzoic Acid Derivatives

Compound/Derivative ClassAssay TypeCell Line/EnzymeActivity MetricValue
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidCOX-2 Inhibition (in silico)COX-2Higher Affinity than AspirinNot Quantified
N-substituted 2-hydroxymethylbenzamidesCarrageenan-induced paw edema (in vivo model with in vitro implications)-% Inhibition of Edema25.3 - 52.1%

Table 2: In Vitro Cytotoxicity of Benzoic Acid Derivatives against Cancer Cell Lines

Compound/Derivative ClassCell LineAssayActivity MetricValue (µM)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Quinazolinone DerivativesMCF-7 (Breast Cancer)Not SpecifiedIC50100
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman Cervical CancerNot SpecifiedIC5017.84
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivativesMCF-7, HCT-116Not SpecifiedIC5015.6 - 18.7

Experimental Protocols

To evaluate the in vitro efficacy of this compound, a series of standardized assays should be conducted. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic potential of a compound against cancer cell lines or for assessing general toxicity in other cell types.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (typically 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Discard the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against compound concentration.

In Vitro Anti-Inflammatory Assay (COX Inhibition Assay)

This assay determines the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-1 or COX-2 enzyme in a suitable buffer.

  • Compound Incubation: Add various concentrations of the test compound to the reaction mixture and incubate for a short period to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product like Prostaglandin E2 (PGE2), which can be quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control without the compound. The IC50 value can then be determined.

Visualizing Pathways and Workflows

To better understand the potential mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Screening A Prepare Cell Culture (e.g., Cancer Cell Line) B Seed Cells in 96-well Plates A->B C Treat with This compound (Varying Concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

G cluster_1 Potential Anti-Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound (Hypothesized) Test_Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway by a benzoic acid derivative.

Conclusion and Future Directions

While the broader class of benzoic acid derivatives shows significant therapeutic potential, the specific in vitro efficacy of this compound remains to be elucidated. The experimental protocols and comparative framework provided in this guide offer a clear path for future research. A systematic evaluation of this compound and its close analogues against a panel of cancer cell lines, inflammatory markers, and microbial strains is warranted. Such studies will be crucial in determining the therapeutic potential of this particular chemical scaffold and will contribute valuable data to the field of medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, a compound frequently used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This guide is intended for researchers, scientists, and drug development professionals. It offers a clear, step-by-step protocol for the safe handling and disposal of this chemical, in line with standard laboratory safety practices and regulatory requirements.

I. Hazard and Disposal Information Summary

Proper disposal of this compound is dictated by its classification as an environmentally hazardous substance.[1] All personnel must handle this chemical and its waste with care, utilizing appropriate personal protective equipment (PPE). The following table summarizes key data points for disposal considerations.

ParameterInformationSource
UN Number 3077[1]
Hazard Class 9[1]
Packing Group III[1]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (Benzoic acid)[1]
Environmental Hazards Harmful to aquatic life.[1]MilliporeSigma SDS
Primary Disposal Guideline Dispose of contents/container to an approved waste disposal plant.[1][2][3]MilliporeSigma SDS

II. Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[4]

  • Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[5][6][7]

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with other waste streams.[1] It should be collected in a designated, separate waste container.

  • If possible, leave the chemical waste in its original container.[1] If this is not feasible, use a new, clean, and compatible container that can be tightly sealed.

  • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".

3. Handling of Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as contaminated gloves, weighing paper, or absorbent pads, must also be treated as hazardous waste.

  • Place these contaminated materials into a sealed and properly labeled waste bag or container for disposal.

  • Uncleaned empty containers should be handled and disposed of as if they still contain the product.[1]

4. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure hazardous waste accumulation area within the laboratory.

  • This area should be away from incompatible materials, such as strong oxidizing agents.[5]

5. Final Disposal:

  • The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[1][8]

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6][8]

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

III. Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[1][5][7]

  • Clean-up:

    • For small spills, carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.[2][5]

    • Avoid dry sweeping which can create dust; it may be preferable to moisten the material slightly before sweeping.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste in its original container? ppe->waste_type original_container Keep in original container waste_type->original_container Yes new_container Transfer to a new, labeled hazardous waste container waste_type->new_container No labeling Label as 'Hazardous Waste' with chemical name original_container->labeling new_container->labeling storage Store in designated hazardous waste area labeling->storage disposal_service Arrange for pickup by licensed waste disposal service storage->disposal_service end Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。